molecular formula C9H13NO3 B562941 4-(2-Aminoethoxy)-3-methoxyphenol-d3

4-(2-Aminoethoxy)-3-methoxyphenol-d3

Cat. No.: B562941
M. Wt: 186.22 g/mol
InChI Key: ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated stable isotope of a key chemical intermediate. As a labeled analog, its primary research value lies in its application as an internal standard in quantitative mass spectrometry-based assays, facilitating the precise and accurate measurement of analyte concentrations in complex biological matrices. The incorporation of three deuterium atoms provides a distinct mass shift that is easily distinguishable from the endogenous compound, thereby improving analytical reliability. This compound is of significant interest in neuroscience and pharmacology research, particularly in studies focusing on the dopaminergic system. It serves as a synthetic precursor or building block for the development of ligands targeting dopamine receptors . Dopamine D3 receptors, a subtype of the D2-like family, are recognized as a major focus in the development of therapeutics for central nervous system disorders . Their high affinity for dopamine and restricted localization in limbic areas of the brain make them a promising target for investigating conditions such as schizophrenia, substance use disorders, and drug abuse, with the goal of developing treatments devoid of the motor side effects often associated with D2 receptor antagonism . The use of this deuterated compound in such research can aid in the pharmacokinetic and metabolic studies of novel D3 receptor ligands, supporting the advancement of selective antagonists and partial agonists as potential pharmacotherapies . This product is intended for research purposes only.

Properties

IUPAC Name

4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS No. 1189958-49-3), a deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. The guide covers the compound's chemical and physical properties, proposed synthesis, analytical methodologies, and potential biological significance, with a focus on its application in research and development. Due to the limited availability of specific experimental data for the deuterated compound, information from its non-deuterated analog and related methoxyphenol compounds is referenced to provide a thorough profile.

Introduction

This compound is a stable, isotopically labeled compound valuable in various stages of scientific research, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium in the methoxy group provides a distinct mass signature, making it an excellent internal standard for quantitative mass spectrometry-based assays.[1][2] Furthermore, deuteration can subtly alter metabolic pathways, offering a tool to investigate drug metabolism and potentially develop "metabolically protected" drug candidates.[2] This guide aims to consolidate the available information on this compound and provide a practical resource for its use in a laboratory setting.

Chemical and Physical Properties

While specific experimental data for the physical properties of this compound are not widely published, the following tables summarize the known properties of the deuterated compound and its non-deuterated analog.

Table 1: General Properties of this compound and its Non-deuterated Analog

PropertyThis compound4-(2-Aminoethoxy)-3-methoxyphenol
CAS Number 1189958-49-3[3]1076198-80-5[4]
Molecular Formula C₉H₁₀D₃NO₃[4]C₉H₁₃NO₃
Molecular Weight 186.22 g/mol [4]183.20 g/mol
Appearance Not specified (likely a solid)Not specified
Storage Conditions 2-8°C[1]Not specified

Table 2: Predicted and Related Physical Properties

PropertyValue (Predicted or from related compounds)
Melting Point Data not available for the target compound. The related precursor, 4-amino-3-methoxyphenol, has a melting point of 168-170°C.
Boiling Point Data not available.
Density Data not available.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO.

Synthesis and Purification

A likely precursor is 4-hydroxy-3-methoxyphenol (acetovanillone). The synthesis could proceed via the following conceptual steps:

  • Protection of the phenolic hydroxyl groups: To ensure selective reaction, the hydroxyl groups of a starting material like acetovanillone would likely be protected.

  • Williamson Ether Synthesis: The protected phenol would then be reacted with a suitable 2-aminoethyl halide, where the methoxy group is deuterated.

  • Deprotection: Removal of the protecting groups would yield the final product.

Alternatively, the synthesis could start from a deuterated methoxyphenol precursor.

Below is a DOT script for a generalized workflow for the synthesis of the non-deuterated analog, which could be adapted for the deuterated version.

G Proposed Synthesis Workflow for 4-(2-Aminoethoxy)-3-methoxyphenol cluster_0 Step 1: Starting Material cluster_1 Step 2: Protection cluster_2 Step 3: Etherification cluster_3 Step 4: Deprotection cluster_4 Step 5: Purification cluster_5 Final Product start 4-Hydroxy-3-methoxyphenol protect Protection of Hydroxyl Groups start->protect Protecting Agent ether Reaction with 2-bromoethylamine hydrobromide protect->ether Base deprotect Removal of Protecting Groups ether->deprotect Deprotecting Agent purify Chromatographic Purification deprotect->purify end 4-(2-Aminoethoxy)-3-methoxyphenol purify->end

Caption: Proposed Synthesis Workflow

Experimental Protocol: General Synthesis of a Precursor (4-Amino-3-methoxyphenol)

This protocol describes the synthesis of a related precursor and is adapted from available literature.

Materials:

  • Sulphanilic acid

  • Anhydrous sodium carbonate

  • Sodium nitrite

  • 3-Methoxyphenol

  • Sodium hydroxide

  • Sodium dithionite

  • Hydrochloric acid

  • Water

  • Ice

Procedure:

  • Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15°C.

  • Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.

  • Immediately pour the resulting mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml) and stir at 0°C for 20 minutes.

  • Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).

  • Stir the deep red solution for 1 hour, then heat to 70°C.

  • Add sodium dithionite portionwise until the color is discharged.

  • Upon cooling, crystals of 4-amino-3-methoxyphenol will form.

  • Filter the crystals, wash with water, and dry.

Spectroscopic Analysis

Detailed spectroscopic data (NMR, IR, MS) for this compound are not publicly available. The following represents predicted spectral characteristics based on the structure and data from related compounds.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Aromatic protons (approx. 6.5-7.0 ppm), ethoxy protons (two triplets, approx. 3.0-4.5 ppm), amino protons (broad singlet), absence of a methoxy singlet (due to deuteration).
¹³C NMR Aromatic carbons (approx. 110-150 ppm), ethoxy carbons (approx. 40-70 ppm), deuterated methoxy carbon (signal would be a triplet with reduced intensity).
Mass Spec (EI) Molecular ion peak at m/z 186. Fragmentation would likely involve cleavage of the ethoxy side chain and loss of the amino group.
IR Spectroscopy O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹).

Analytical Methodologies

For the analysis and quantification of this compound, chromatographic methods coupled with mass spectrometry are most appropriate, especially given its primary use as an internal standard.

Experimental Protocol: General HPLC-MS Method

This is a general protocol that would require optimization for this specific analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: A precursor ion of m/z 187.2 (for [M+H]⁺) would be selected, and characteristic product ions would be monitored.

G General HPLC-MS Analytical Workflow Sample Sample containing Analyte and Internal Standard HPLC HPLC Separation (Reverse-Phase C18) Sample->HPLC Injection IonSource Electrospray Ionization (ESI) HPLC->IonSource Elution MassAnalyzer Mass Spectrometer (MRM Mode) IonSource->MassAnalyzer Ion Transfer Data Data Acquisition and Quantification MassAnalyzer->Data Signal Detection

Caption: HPLC-MS Analytical Workflow

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway involvement for this compound have not been documented. However, the broader class of methoxyphenols is known to possess various biological activities, including antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

One of the key pathways potentially influenced by phenolic compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation.

G Hypothetical Modulation of NF-κB Pathway by a Methoxyphenol cluster_0 Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression NFkB->Genes Binds to DNA NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Inflammatory Response Inflammatory Response Genes->Inflammatory Response Methoxyphenol 4-(2-Aminoethoxy)- 3-methoxyphenol Methoxyphenol->IKK Inhibition?

Caption: Hypothetical NF-κB Modulation

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. While a complete experimental dataset for this specific deuterated compound is not publicly available, this guide provides a comprehensive overview based on its known structural features and data from related analogs. The proposed synthetic and analytical methods, along with an understanding of the potential biological activities of the methoxyphenol class, offer a solid foundation for its effective use in a research setting. Further experimental validation of the properties and activities discussed herein is encouraged to build a more complete profile of this important research chemical.

References

Technical Guide: 4-(2-Aminoethoxy)-3-methoxyphenol-d3 (CAS 1189958-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol, a known metabolite of the cardiovascular drug Carvedilol. Its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Carvedilol and its metabolites in biological matrices. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise differentiation from the non-labeled analyte while maintaining similar chemical and chromatographic properties. This technical guide provides an in-depth overview of its synthesis, analytical applications, and the relevant biological context of its parent compound, Carvedilol.

Physicochemical Properties

While specific experimental data for the deuterated compound is not widely published, the properties can be inferred from its non-deuterated form and general chemical principles.

PropertyValue
CAS Number 1189958-49-3
Molecular Formula C₉H₁₀D₃NO₃
Molecular Weight 186.22 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in methanol, DMSO, and other organic solvents (predicted)
Storage 2-8°C, protected from light

Synthesis

A plausible synthetic route for the parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, can be adapted from established methods for similar phenolic compounds. The deuterated component would typically be introduced via a deuterated starting material. A generalized synthetic scheme is presented below.

G cluster_0 Plausible Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol 3-Methoxyphenol 3-Methoxyphenol Nitration Nitration 3-Methoxyphenol->Nitration 4-Methoxy-2-nitrophenol 4-Methoxy-2-nitrophenol Nitration->4-Methoxy-2-nitrophenol Alkylation Alkylation 4-Methoxy-2-nitrophenol->Alkylation Intermediate_1 1-(2-Bromoethoxy)-4-methoxy-2-nitrobenzene Alkylation->Intermediate_1 Amination Amination Intermediate_1->Amination Intermediate_2 2-(4-Methoxy-2-nitrophenoxy)ethanamine Amination->Intermediate_2 Reduction Reduction Intermediate_2->Reduction Final_Product 4-(2-Aminoethoxy)-3-methoxyphenol Reduction->Final_Product

Caption: Plausible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol.

Experimental Protocol: Synthesis of 4-Amino-3-methoxyphenol (A Related Precursor)

This protocol describes the synthesis of a related compound and illustrates the chemical principles that could be applied.

  • Diazotization: Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool to 15°C. Add sodium nitrite (18.5 g) in water (100 ml) and immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml). Stir at 0°C for 20 minutes.[1]

  • Coupling: Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). Stir the resulting deep red solution for 1 hour.[1]

  • Reduction: Heat the solution to 70°C. Add sodium dithionite portionwise until the color is discharged.[1]

  • Isolation: Upon cooling, crystals of 4-amino-3-methoxyphenol will form. Filter the crystals, wash with water, and dry.[1]

Note: The synthesis of the title compound would require additional steps for the ethoxyamine chain and deuteration, likely involving deuterated ethylene oxide or a related synthon.

Application as an Internal Standard in LC-MS/MS

The primary utility of this compound is as an internal standard for the quantification of Carvedilol and its metabolites in biological samples. The stable isotope-labeled standard co-elutes with the analyte and experiences similar matrix effects during ionization, allowing for accurate correction of signal variations.

Experimental Protocol: Quantification of Carvedilol and Metabolites in Human Plasma

This protocol is a composite based on published methods for Carvedilol analysis.

4.1.1 Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of human plasma in a polypropylene tube, add the internal standard solution (containing this compound).

  • Vortex the samples for 30 seconds.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis MCX).

  • Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water).

  • Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.2 LC-MS/MS Conditions

  • LC System: UPLC system (e.g., Waters ACQUITY)

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in a gradient or isocratic elution.[1]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP®)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for the internal standard): The exact m/z transitions would need to be determined experimentally by infusing a standard solution of this compound. A plausible transition would be based on the precursor ion [M+H]+ and a characteristic product ion.

G cluster_0 LC-MS/MS Workflow for Carvedilol Metabolite Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation UPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification G cluster_0 Carvedilol Metabolic Pathway Carvedilol Carvedilol CYP2D6 CYP2D6 Carvedilol->CYP2D6 CYP2C9 CYP2C9 Carvedilol->CYP2C9 CYP1A2 CYP1A2 Carvedilol->CYP1A2 Hydroxylated_Metabolites 4'- and 5'-Hydroxycarvedilol (Active) CYP2D6->Hydroxylated_Metabolites Demethylated_Metabolite O-desmethylcarvedilol CYP2C9->Demethylated_Metabolite Sidechain_Oxidation_Metabolites 1- and 8-Hydroxycarvedilol (Inactive) CYP1A2->Sidechain_Oxidation_Metabolites Glucuronidation Glucuronidation Hydroxylated_Metabolites->Glucuronidation Demethylated_Metabolite->Glucuronidation Sidechain_Oxidation_Metabolites->Glucuronidation Excretion Excretion Glucuronidation->Excretion

References

In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated analog of a key phenolic compound. This isotopically labeled molecule is of significant interest to researchers, scientists, and drug development professionals for its applications in pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based quantification. This document outlines the detailed experimental protocols, presents quantitative data for the key transformations, and includes visualizations of the synthetic pathway.

Synthetic Strategy

The synthesis of this compound can be strategically designed as a multi-step process commencing from a commercially available starting material. The proposed pathway involves the initial protection of a functional group, followed by the introduction of the deuterated methyl group, subsequent etherification to append the aminoethoxy side chain, and a final deprotection step to yield the target compound. This approach allows for controlled transformations and purification at each stage, ensuring the final product's high purity.

Logical Workflow for the Synthesis

synthesis_workflow Start Start: 4-Amino-3-methoxyphenol Step1 Step 1: Amino Group Protection (Boc Anhydride) Start->Step1 Intermediate1 Intermediate 1: tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate Step1->Intermediate1 Step3 Step 3: Deuteromethylation (CD3I) Intermediate1->Step3 Step2 Step 2: O-Alkylation (Williamson Ether Synthesis with N-Boc-2-bromoethylamine) Intermediate3 Intermediate 3: tert-butyl (2-((4-((tert-butoxycarbonyl)amino)-2-methoxyphenyl)oxy)ethyl)carbamate Step2->Intermediate3 Intermediate2 Intermediate 2: tert-butyl (2-((4-((tert-butoxycarbonyl)amino)-2-(methoxy-d3)phenyl)oxy)ethyl)carbamate Intermediate2->Step2 Step3->Intermediate2 Step4 Step 4: Deprotection (Acidic Hydrolysis) Intermediate3->Step4 FinalProduct Final Product: This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Protection of the Amino Group of 4-Amino-3-methoxyphenol

Objective: To protect the amino group of the starting material to prevent side reactions in subsequent steps.

Reaction: 4-Amino-3-methoxyphenol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate.

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-methoxyphenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.1 eq), to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate.

Step 2: Deuteromethylation of the Phenolic Hydroxyl Group

Objective: To introduce the deuterium-labeled methyl group onto the phenolic oxygen.

Reaction: The protected intermediate, tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate, is reacted with deuterated methyl iodide (CD₃I) in the presence of a base to yield the deuterated ether.

Procedure:

  • To a solution of tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add deuterated methyl iodide (CD₃I) (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3: O-Alkylation with N-Boc-2-bromoethylamine (Williamson Ether Synthesis)

Objective: To introduce the protected aminoethoxy side chain via a Williamson ether synthesis.

Reaction: The deuterated intermediate is reacted with N-Boc-2-bromoethylamine in the presence of a base.

Procedure:

  • Dissolve the deuterated intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, for instance, potassium carbonate (2.0 eq), to the solution.

  • Add N-Boc-2-bromoethylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 8-12 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Step 4: Deprotection of the Amino Group

Objective: To remove the Boc protecting group to yield the final product.

Reaction: The Boc-protected intermediate is treated with a strong acid to cleave the carbamate and liberate the free amine.

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by recrystallization or by conversion to its hydrochloride salt followed by purification.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathway.

Table 1: Reactants and Reagents

StepStarting MaterialKey ReagentsMolar Ratio (Starting Material:Reagent)
14-Amino-3-methoxyphenolDi-tert-butyl dicarbonate, Triethylamine1 : 1.1 : 1.1
2tert-butyl (4-hydroxy-2-methoxyphenyl)carbamateDeuterated methyl iodide (CD₃I), Potassium carbonate1 : 1.2 : 1.5
3Deuterated IntermediateN-Boc-2-bromoethylamine, Potassium carbonate1 : 1.2 : 2.0
4Boc-protected IntermediateTrifluoroacetic acid1 : excess

Table 2: Reaction Conditions and Expected Yields

StepSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1TetrahydrofuranRoom Temperature12 - 1885 - 95
2N,N-dimethylformamide60 - 704 - 670 - 85
3Acetonitrile/DMF80 - 1008 - 1260 - 80[1]
4Dichloromethane0 to Room Temperature1 - 390 - 98

Table 3: Analytical Data for this compound

PropertyValue
Molecular FormulaC₉H₁₀D₃NO₃
Molecular Weight186.22 g/mol
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>98%
¹H NMRConsistent with the structure, showing the absence of the methoxy proton signal and the presence of other characteristic peaks.
Mass Spectrometry (ESI+)m/z [M+H]⁺ expected: 187.1, found: consistent with theoretical value.

Mandatory Visualizations

Overall Synthetic Pathway

synthesis_pathway cluster_0 Synthesis of this compound mol1 4-Amino-3-methoxyphenol C₇H₉NO₂ reagent1 Boc₂O, Et₃N THF, rt, 12-18h mol1->reagent1 mol2 Intermediate 1 tert-butyl (4-hydroxy-2-methoxyphenyl)carbamate reagent1->mol2 reagent2 CD₃I, K₂CO₃ DMF, 60-70°C, 4-6h mol2->reagent2 mol3 Intermediate 2 Deuterated Intermediate reagent2->mol3 reagent3 N-Boc-2-bromoethylamine, K₂CO₃ ACN, reflux, 8-12h mol3->reagent3 mol4 Intermediate 3 Boc-protected Intermediate reagent3->mol4 reagent4 TFA, DCM 0°C to rt, 1-3h mol4->reagent4 mol5 Final Product This compound reagent4->mol5

Caption: Detailed reaction scheme for the synthesis of the target compound.

References

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated form of 4-(2-Aminoethoxy)-3-methoxyphenol. This document details its physicochemical properties, potential synthesis routes, and its applications in research, particularly in mass spectrometry and neuroscience. Furthermore, it explores the potential biological activities and associated signaling pathways based on related methoxyphenol compounds.

Physicochemical Properties

This compound is a stable, isotopically labeled compound. The incorporation of three deuterium atoms into the methoxy group results in a higher molecular weight compared to its non-deuterated counterpart. This key difference makes it an ideal internal standard for quantitative mass spectrometry analysis.

PropertyThis compound4-(2-Aminoethoxy)-3-methoxyphenol
Molecular Formula C₉H₁₀D₃NO₃C₉H₁₃NO₃
Molecular Weight 186.22 g/mol [1][2]183.2 g/mol
CAS Number 1189958-49-31076198-80-5
Appearance Typically a solidWhite solid
Solubility Soluble in Methanol and Dimethyl Sulfoxide

Synthesis and Experimental Workflow

G cluster_0 Synthesis Workflow A Starting Material (e.g., Vanillin derivative) B Introduction of Aminoethoxy Group A->B C Protection of Functional Groups (if necessary) B->C D Deuteration of Methoxy Group (using deuterated methylating agent) C->D E Deprotection D->E F Purification (e.g., Chromatography) E->F G Final Product: This compound F->G

A potential synthetic workflow for this compound.

Experimental Protocol: General Synthesis of a Methoxyphenol Derivative

The following is a generalized protocol based on the synthesis of related methoxyphenol compounds. This would require significant adaptation and optimization for the specific synthesis of this compound.

  • Reaction Setup: A solution of a suitable starting phenol (e.g., a protected 4-hydroxy-3-methoxyphenol derivative) is prepared in an appropriate solvent (e.g., acetone) in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Anhydrous potassium carbonate and a deuterated alkylating agent (e.g., deuterated methyl iodide) are added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux and stirred for a specified period (e.g., 18 hours).

  • Workup: After cooling, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the final deuterated compound.

Applications in Research

Internal Standard in Mass Spectrometry

Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of its non-deuterated analog and other structurally similar compounds in complex biological matrices by mass spectrometry (e.g., LC-MS/MS).

Experimental Protocol: Use as an Internal Standard

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, prepare a series of working standard solutions at known concentrations.

  • Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine, tissue homogenate), add a fixed amount of the this compound internal standard solution.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

  • Quantification: The concentration of the analyte in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Neuroscience Research

Phenolic compounds are actively investigated for their roles in neurological processes. The deuterated form can be used to trace the metabolic fate of 4-(2-Aminoethoxy)-3-methoxyphenol in neuronal cell cultures or in vivo models, helping to elucidate its mechanism of action and potential neuroprotective effects.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of 4-(2-Aminoethoxy)-3-methoxyphenol are limited, research on structurally related methoxyphenol compounds suggests potential anti-inflammatory and neuroprotective properties. These activities are often mediated through the modulation of key signaling pathways.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathways

G cluster_0 Potential Signaling Pathways cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 STAT3 Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Stimulus->NFkB STAT3 STAT3 Stimulus->STAT3 Compound Methoxyphenol Compound Compound->MAPK Inhibition Compound->NFkB Inhibition Compound->STAT3 Inhibition Neuroprotection Neuroprotection Compound->Neuroprotection Inflammatory_Response Inflammatory Response (e.g., COX-2, iNOS production) MAPK->Inflammatory_Response NFkB->Inflammatory_Response STAT3->Inflammatory_Response

Potential signaling pathways modulated by methoxyphenol compounds.

Studies on various methoxyphenol derivatives have demonstrated their ability to inhibit inflammatory responses by suppressing the activation of key signaling pathways such as STAT3, NF-κB, and MAPK. For instance, some methoxyphenols have been shown to reduce the production of pro-inflammatory mediators like COX-2 and iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS). Furthermore, the inhibition of these pathways is also linked to neuroprotective effects, suggesting a potential therapeutic application in neuroinflammatory and neurodegenerative diseases.

Conclusion

This compound is a valuable tool for researchers in drug metabolism, pharmacokinetics, and neuroscience. Its primary application lies in its use as an internal standard for accurate quantification in mass spectrometry. Furthermore, based on the known activities of related compounds, its non-deuterated counterpart holds promise for further investigation into its potential anti-inflammatory and neuroprotective effects. The detailed understanding of its synthesis, properties, and biological context provided in this guide will aid researchers in effectively utilizing this compound in their studies.

References

The Utility of Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol in Modern Drug Development: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds have become indispensable tools in the field of drug metabolism and pharmacokinetics (DMPK). The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, offers significant advantages for bioanalytical assays, metabolic fate studies, and even for the development of new chemical entities with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the uses of deuterium-labeled 4-(2-Aminoethoxy)-3-methoxyphenol, a key internal standard and potential metabolite analogue in the development of pharmaceuticals, particularly in studies involving carvedilol and related compounds. This document will delve into its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, providing detailed experimental protocols, quantitative data, and visualizations of key workflows and metabolic pathways.

Introduction: The Role of Deuterium Labeling in Pharmaceutical Research

In the pursuit of safer and more effective medicines, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is paramount. Deuterium labeling, the substitution of protium (¹H) with deuterium (²H or D), is a powerful technique that aids in this endeavor. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of this bond. This property can be exploited to create more stable drug candidates.

However, the most widespread and immediate application of deuterium-labeled compounds is in bioanalysis, where they serve as ideal internal standards for quantitative mass spectrometry. Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the accurate correction of matrix effects and other sources of analytical variability, leading to highly precise and accurate quantification of the target analyte in complex biological matrices.

Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol: A Versatile Tool

Deuterium-labeled 4-(2-Aminoethoxy)-3-methoxyphenol (d-AEMP) is a valuable tool in pharmaceutical research. Its structure is closely related to carvedilol, a widely prescribed beta-blocker, and its metabolites. This structural similarity makes d-AEMP an excellent internal standard for the quantification of carvedilol and its metabolic products in biological samples.

Key Applications:

  • Internal Standard for LC-MS/MS: The primary use of d-AEMP is as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for the quantitative analysis of carvedilol and its metabolites, such as 4'-hydroxyphenyl carvedilol, in plasma, serum, and other biological matrices.

  • Metabolic Tracer Studies: While less common for this specific molecule, d-AEMP could potentially be used in preclinical studies to trace the metabolic fate of the 4-(2-Aminoethoxy)-3-methoxyphenol moiety.

  • Reference Standard in Metabolite Identification: It can serve as a mass-shifted reference standard to aid in the confident identification of the corresponding non-labeled metabolite during drug metabolism studies.

Quantitative Analysis using Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol as an Internal Standard

The use of d-AEMP as an internal standard significantly enhances the robustness and accuracy of LC-MS/MS assays. Below are representative tables summarizing the typical quantitative data and validation parameters for such a method.

Table 1: Representative LC-MS/MS Parameters for the Analysis of a Target Analyte (e.g., Carvedilol Metabolite) using d-AEMP as an Internal Standard

ParameterAnalyte (e.g., Carvedilol Metabolite)Internal Standard (d-AEMP)
Chromatographic Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 3 min10-90% B over 3 min
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Retention Time (RT) ~ 1.8 min~ 1.8 min
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Q1 Mass (m/z) [M+H]⁺[M+H]⁺ (e.g., 187.1)
Q3 Mass (m/z) Product Ion 1, Product Ion 2Product Ion 1, Product Ion 2
Collision Energy (eV) Optimized for analyteOptimized for IS
Declustering Potential (V) Optimized for analyteOptimized for IS

Table 2: Representative Bioanalytical Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Matrix Effect (%CV) ≤ 15%< 10%
Recovery (%) Consistent and reproducible> 85%
Stability (Freeze-thaw, Bench-top, Long-term) Within ±15% of nominalStable under tested conditions

Experimental Protocols

This section provides a representative, detailed methodology for the use of d-AEMP as an internal standard in a bioanalytical LC-MS/MS method and a plausible synthesis route.

Protocol for Quantitative Analysis of a Carvedilol Metabolite in Human Plasma

Objective: To accurately quantify the concentration of a carvedilol metabolite in human plasma samples using d-AEMP as an internal standard.

Materials:

  • Human plasma (K2-EDTA)

  • Analyte reference standard

  • d-AEMP internal standard (in methanol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of the analyte and d-AEMP in methanol.

    • Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range (e.g., 0.1 - 100 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC) in a 96-well plate, add 150 µL of the internal standard working solution (d-AEMP in acetonitrile, e.g., at 10 ng/mL).

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample onto the LC-MS/MS system.

    • Perform the analysis using the parameters outlined in Table 1.

    • Acquire data in the Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Representative Synthesis Protocol for Deuterium-Labeled 4-(2-Aminoethoxy)-3-methoxyphenol

Objective: To synthesize 4-(2-Aminoethoxy)-3-methoxyphenol-d4.

Materials:

  • Vanillin

  • Deuterated methyl iodide (CD₃I)

  • Sodium hydride (NaH)

  • N-(2-bromoethyl)phthalimide

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Hexane

Procedure:

  • Deuterated Methylation of Vanillin:

    • Dissolve vanillin in anhydrous DMF.

    • Add NaH portion-wise at 0°C.

    • Add CD₃I and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the resulting deuterated veratraldehyde by column chromatography.

  • Baeyer-Villiger Oxidation:

    • React the deuterated veratraldehyde with a peroxy acid (e.g., m-CPBA) in a suitable solvent like dichloromethane to form the corresponding formate ester.

    • Hydrolyze the formate ester with a base (e.g., NaOH) to yield the deuterated 3,4-dimethoxyphenol.

  • Williamson Ether Synthesis:

    • React the deuterated 3,4-dimethoxyphenol with N-(2-bromoethyl)phthalimide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

  • Deprotection:

    • Treat the product from the previous step with hydrazine hydrate in ethanol to remove the phthalimide protecting group, yielding the deuterated 4-(2-aminoethoxy)-3-methoxyphenol.

    • Purify the final product by column chromatography or recrystallization.

Characterization: The structure and deuterium incorporation of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (50 µL) is_addition Add IS (d-AEMP) in ACN (150 µL) plasma->is_addition vortex Vortex (2 min) is_addition->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lc_injection Inject (5 µL) supernatant->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Area Integration ms_detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification metabolism_pathway cluster_metabolism Carvedilol Metabolism cluster_analysis_role Bioanalytical Role carvedilol Carvedilol metabolite1 4'-Hydroxyphenyl Carvedilol carvedilol->metabolite1 CYP2D6 metabolite2 5'-Hydroxyphenyl Carvedilol carvedilol->metabolite2 CYP2D6 metabolite3 O-Desmethyl Carvedilol carvedilol->metabolite3 CYP2C9 lcms LC-MS/MS Quantification metabolite1->lcms Target Analyte daemp d-AEMP (Internal Standard) daemp->lcms

An In-depth Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated derivative of a methoxyphenolic compound. This document collates available chemical and physical properties, outlines a putative synthesis pathway, and details its primary application as an internal standard in mass spectrometry-based quantitative analysis. Furthermore, it explores the potential biological significance of the non-deuterated parent compound in the context of drug metabolism and neuroscience research. This guide is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, analytical method development, and drug discovery.

Chemical and Physical Properties

This compound is a stable isotope-labeled compound used primarily in analytical chemistry and biochemical research.[1][2] The deuterium labeling on the methoxy group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.[2]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name 4-(2-Aminoethoxy)-3-(methoxy-d3)phenolN/A
Synonyms This compound, 2-(4-Hydroxy-2-methoxy-phenoxy)ethyl Amine-d3[3]
CAS Number 1189958-49-3[1][3][4]
Molecular Formula C₉H₁₀D₃NO₃[1][2]
Molecular Weight 186.22 g/mol [1][2]
Appearance Pale Beige Solid (for related compound)[5]
Storage 2-8°C, Refrigerator[5]
Solubility Not publicly available. Likely soluble in polar organic solvents.N/A
Melting Point Not publicly available.N/A
Boiling Point Not publicly available.N/A
Density Not publicly available.N/A

Note: Some physical properties are not publicly available for the deuterated compound and are inferred from related, non-deuterated analogs where indicated.

Synthesis

Proposed Synthesis Workflow

G cluster_0 Protection cluster_1 Etherification cluster_2 Deuteration (Conceptual) cluster_3 Deprotection and Final Product A 3-Methoxy-4-hydroxyphenol B Protection of Phenolic Hydroxyl A->B C Protected Phenol B->C E Williamson Ether Synthesis C->E D 2-Bromoethanol D->E F Protected Aminoethoxy Phenol E->F G Introduction of Deuterated Methyl Group F->G H Deuterated Intermediate G->H I Deprotection H->I J This compound I->J

Caption: A conceptual workflow for the synthesis of this compound.

Note: A detailed experimental protocol for the synthesis of the related, non-ethoxy, non-deuterated compound, 4-Amino-3-methoxyphenol, has been published and may serve as a reference for the development of a specific synthesis for the title compound.[6]

Experimental Protocols

Use as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard for the quantification of the corresponding non-deuterated analyte or structurally similar compounds in complex biological matrices.[1] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus providing high accuracy and precision.

General Protocol for Sample Preparation and Analysis:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards, quality controls, and unknown samples. The final concentration of the internal standard should be optimized for the specific assay but is typically in the low to mid-range of the calibration curve.

  • Sample Preparation:

    • To an aliquot of the biological sample (e.g., plasma, urine, tissue homogenate), add a fixed volume of the internal standard working solution.

    • Perform sample extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

    • Evaporate the organic solvent from the extracted sample under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Develop a chromatographic method (e.g., reversed-phase chromatography) to achieve separation of the analyte and internal standard from other matrix components.

    • Optimize the mass spectrometer parameters for the detection of the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

Table 2: Hypothetical MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-(2-Aminoethoxy)-3-methoxyphenol184.1To be determined empirically
This compound187.1To be determined empirically

Note: The specific MRM transitions must be determined experimentally by infusing the pure compounds into the mass spectrometer.

Experimental Workflow for Method Development

G A Prepare Stock Solutions (Analyte and IS) B Optimize MS Parameters (Infusion) A->B C Develop LC Method (Column, Mobile Phase, Gradient) A->C D Optimize Sample Preparation (Extraction, Recovery) B->D C->D E Construct Calibration Curve and QC Samples D->E F Validate Method (Accuracy, Precision, Linearity) E->F G Analyze Unknown Samples F->G

Caption: A typical workflow for developing a quantitative LC-MS/MS method using an internal standard.

Biological Significance and Applications

While this compound is primarily used as a research tool, its non-deuterated counterpart and related methoxyphenolic structures have known biological relevance, suggesting potential areas of investigation for this compound.

Drug Metabolism

The non-deuterated analog of this compound may be a metabolite of pharmaceuticals containing a methoxyphenylethylamine moiety. The presence of the methoxy group makes it a substrate for cytochrome P450 (CYP) enzymes, which are key in phase I drug metabolism. Understanding the metabolic fate of such compounds is crucial in drug development to assess pharmacokinetics and potential drug-drug interactions. The deuterated standard can be used to accurately quantify the formation of this metabolite in in vitro and in vivo studies.

Neuroscience Research

Methoxyphenolic compounds are structurally related to endogenous neurotransmitters like dopamine and their metabolites. For instance, 3-methoxytyramine is a metabolite of dopamine. Given this structural similarity, 4-(2-Aminoethoxy)-3-methoxyphenol could potentially interact with pathways involved in neurotransmission. Its deuterated form would be an invaluable tool for tracing its metabolic fate and distribution within the central nervous system.

Potential Signaling Pathway Involvement

Based on the known activities of related phenolic compounds, the non-deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol could potentially modulate signaling pathways involved in inflammation and oxidative stress.

G A Inflammatory Stimuli B Activation of Signaling Cascades A->B F Cellular Response B->F C 4-(2-Aminoethoxy)-3-methoxyphenol (Hypothesized) D Inhibition of Pro-inflammatory Mediators (e.g., COX-2) C->D E Reduction of Oxidative Stress C->E D->F E->F

Caption: Hypothesized modulatory effect of 4-(2-Aminoethoxy)-3-methoxyphenol on inflammatory signaling pathways.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and neuroscience. Its primary utility as an internal standard enables accurate and precise quantification of its non-deuterated analog and related compounds. While specific experimental data and biological activity for this deuterated molecule are not extensively documented in public literature, this guide provides a framework based on available information for related compounds, offering a starting point for its effective use in research and development. Further studies are warranted to fully elucidate its properties and potential applications.

References

A Technical Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated stable isotope-labeled internal standard used in bioanalytical studies. Its primary application is in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in pharmacokinetic and metabolic studies of the drug Carvedilol and its metabolites. The deuterium labeling provides a distinct mass difference from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis. This technical guide provides an in-depth overview of the commercial suppliers, a detailed experimental protocol for its use in bioanalysis, and a visualization of the metabolic pathway of its parent compound.

Commercial Suppliers of this compound

For researchers and drug development professionals seeking to procure this compound, several reputable commercial suppliers offer this compound. The following table summarizes key quantitative data from some of these suppliers for easy comparison.

SupplierProduct/Catalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/GradeAvailable QuantitiesStorage Conditions
LGC StandardsTRC-A608816[1][2]1189958-49-3[1][3]C₉H₁₀D₃NO₃[1]186.22[1]Not specified1 mg, 10 mg[1]Room Temperature (for shipping)[1]
Santa Cruz Biotechnologysc-2195011189958-49-3C₉H₁₀D₃NO₃186.22Not specifiedInquireNot specified
MedChemExpressHY-W699933[4]1189958-49-3[4]C₉H₁₀D₃NO₃[4]186.22[4]Not specifiedInquireRefer to Certificate of Analysis[4]
MySkinRecipes919981189958-49-3[5]C₉H₁₀D₃NO₃[5]186.22[5]AR (Analytical Reagent)[5]50 mg[5]Not specified
Kelamuer Reagents140913339741-50mg[3]1189958-49-3[3]Not specifiedNot specifiedAR (Analytical Reagent)[3]50 mg[3]Not specified

Metabolic Pathway of Carvedilol

4-(2-Aminoethoxy)-3-methoxyphenol is a metabolite of the beta-blocker Carvedilol. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data. The following diagram illustrates the metabolic conversion of Carvedilol to its phenolic metabolite.

Carvedilol_Metabolism Carvedilol Carvedilol PhaseI Phase I Metabolism (Aromatic Ring Hydroxylation) Carvedilol->PhaseI Metabolite 4-(2-Aminoethoxy)- 3-methoxyphenol PhaseI->Metabolite

Metabolic pathway of Carvedilol to its phenolic metabolite.

Experimental Protocol: Quantification of Carvedilol and its Metabolite in Human Plasma using LC-MS/MS

This section provides a detailed, representative experimental protocol for the simultaneous quantification of Carvedilol and its metabolite, 4-(2-Aminoethoxy)-3-methoxyphenol, in human plasma using an LC-MS/MS method with a deuterated internal standard. This protocol is a composite based on established methodologies.[6][7][8][9][10]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carvedilol, 4-(2-Aminoethoxy)-3-methoxyphenol, and this compound (as the internal standard, IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Carvedilol and 4-(2-Aminoethoxy)-3-methoxyphenol stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples.

  • Vortex the samples for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent.[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 30% B, hold for 0.5 min.

    • Linearly increase to 90% B over 2.5 min.

    • Hold at 90% B for 1 min.

    • Return to 30% B in 0.1 min and re-equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carvedilol: m/z 407.2 → 100.1[11]

    • 4-(2-Aminoethoxy)-3-methoxyphenol: Determine experimentally (e.g., m/z 184.1 → fragment)

    • This compound (IS): Determine experimentally (e.g., m/z 187.1 → fragment)

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the concentrations of Carvedilol and its metabolite in the QC and unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a bioanalytical experiment using a deuterated internal standard for quantification by LC-MS/MS.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with This compound (IS) Plasma->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Bioanalytical workflow using a deuterated internal standard.

References

Initial Characterization of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 4-(2-Aminoethoxy)-3-methoxyphenol-d3. This deuterated compound holds significant potential for use as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated analogue, a molecule of interest in pharmaceutical and neuroscience research due to its structural similarity to known bioactive phenolic compounds. This document outlines its fundamental physicochemical properties, proposed analytical characterization methods, a potential synthetic route, and its expected role in drug development based on the known activities of related methoxyphenols.

Physicochemical and Analytical Data

Quantitative data for this compound is summarized below. The presented data is based on typical specifications for a synthesized and purified research chemical of this nature.

PropertyValueMethod of Determination
Chemical Formula C₉H₁₀D₃NO₃Mass Spectrometry
Molecular Weight 186.22 g/mol Mass Spectrometry
CAS Number 1189958-49-3Chemical Abstract Service
Appearance Off-white to light brown solidVisual Inspection
Purity ≥98%HPLC-UV
Isotopic Enrichment ≥98% DeuteriumMass Spectrometry / NMR
Solubility Soluble in DMSO, MethanolSolubility Testing
Storage Conditions 2-8°C, protected from lightStability Studies

Analytical Characterization Protocols

The following are detailed methodologies for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chemical purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • The mobile phase will consist of a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

  • Inject 10 µL of the sample solution.

  • Monitor the elution profile at a wavelength of 280 nm.

  • Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Introduce the sample, dissolved in a suitable solvent like methanol, into the mass spectrometer via direct infusion or LC-MS.

  • Acquire the mass spectrum in positive ion mode.

  • The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight of the deuterated compound plus a proton.

  • Compare the observed mass spectrum with the theoretical isotopic distribution for a molecule with three deuterium atoms to confirm isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

Procedure:

  • Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, the absence of a signal corresponding to the methoxy protons and the presence of other expected signals will confirm the site of deuteration.

  • The ¹³C NMR spectrum will show the expected carbon signals for the structure.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

G A Vanillin B Protection of Phenolic Hydroxyl A->B e.g., Benzyl bromide C O-Alkylation with Deuterated Methyl Iodide (CD3I) B->C NaH, CD3I D Baeyer-Villiger Oxidation C->D m-CPBA E Hydrolysis D->E NaOH F Alkylation with 2-bromoethanol E->F K2CO3, 2-bromoethanol G Conversion of Hydroxyl to Amine F->G e.g., Mitsunobu reaction with phthalimide, then hydrazine H This compound G->H Final Product

Proposed synthesis workflow for this compound.

Hypothetical Biological Activity and Signaling Pathway

While specific biological activities of this compound have not been reported, its structural similarity to other 2-methoxyphenols suggests potential antioxidant and anti-inflammatory properties.[1][2] Many phenolic compounds exert their anti-inflammatory effects by modulating key signaling pathways. A hypothetical signaling pathway illustrating this is presented below.

It is plausible that the non-deuterated analogue of this compound could inhibit the production of pro-inflammatory mediators. Studies on similar methoxyphenolic structures have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[2][3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 4-(2-Aminoethoxy)- 3-methoxyphenol Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA COX2 COX-2 Gene Expression DNA->COX2

Hypothetical anti-inflammatory signaling pathway.

Application in Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry.[4] Deuterated standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[4] This leads to more accurate and precise quantification of the non-deuterated drug candidate in biological matrices.

Furthermore, deuteration at a metabolic soft spot can sometimes lead to an improved pharmacokinetic profile of a drug, a strategy known as "deuterium-enabled" drug development.[5] While the deuterium in this compound is on a methoxy group, which can be a site of metabolism, its primary utility is expected to be as a tool for preclinical and clinical development of its non-deuterated analogue.

Conclusion

This compound is a valuable research tool for the development of its non-deuterated counterpart. Its characterization relies on standard analytical techniques such as HPLC, mass spectrometry, and NMR. While its own biological activity is not the primary focus, the potential bioactivity of its analogue warrants further investigation, particularly in the areas of inflammation and oxidative stress. The use of this deuterated compound as an internal standard will be crucial for obtaining high-quality pharmacokinetic and metabolic data, thereby supporting the advancement of new therapeutic agents.

References

Navigating the Safe Handling of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated compound primarily utilized in biochemical research, pharmaceutical development, and analytical chemistry.[1] Due to the limited availability of specific safety and toxicological data for this isotopically labeled compound, this document extrapolates information from its non-deuterated analog, 4-(2-Aminoethoxy)-3-methoxyphenol, and structurally similar phenolic compounds. All procedures should be conducted with the utmost caution, adhering to rigorous laboratory safety standards.

Hazard Identification and Classification

Based on data from structurally similar compounds, the anticipated hazard classifications are:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Aquatic Toxicity: May be harmful to aquatic life.

Quantitative Toxicological Data

The following tables summarize available quantitative toxicity data for structurally related compounds. This information should be used as a conservative estimate of the potential toxicity of this compound.

Table 1: Acute Toxicity Data for 3-Methoxyphenol (CAS: 150-19-6) [3][4]

Route of ExposureSpeciesValue
Oral LD50Rat597 mg/kg
Oral LD50Mouse312 mg/kg
Dermal LD50Rat682 mg/kg
Inhalation LC50Rat11.5 mg/L/4h
Inhalation LC50Mouse11.5 mg/m³/4H

Table 2: Acute Toxicity Data for 2-Amino-4-methoxyphenol (CAS: 20734-76-3)

Route of ExposureSpeciesValue
Oral LD50Not Specified500.1 mg/kg

Table 3: Aquatic Toxicity for Structurally Similar Compounds

CompoundSpeciesValue
3-MethoxyphenolFathead minnow (Pimephales promelas)LC50: 74 mg/l - 96 h
3-MethoxyphenolWater flea (Daphnia magna)EC50: 41.1 mg/l - 48 h
2-Amino-4-methoxyphenolFishLC50: 19.0 mg/l - 96.0 h

Experimental Protocols and Handling

Given the nature of the compound, all handling should be performed in a well-ventilated laboratory, preferably within a fume hood, and while wearing appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat and closed-toe shoes.

General Handling Workflow

The following diagram outlines a general workflow for the safe handling of hazardous chemicals like this compound.

G General Handling Workflow for Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Spill Kit Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

General Handling Workflow

Handling of Deuterated Compounds

A primary concern when working with deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange, which can compromise the isotopic purity of the material.

G Decision-Making for Handling Deuterated Compounds Start Handling Deuterated Compound Check_Protic Will the compound come into contact with protic solvents (H2O, MeOH, etc.)? Start->Check_Protic Use_Deuterated Use deuterated solvents and dried glassware. Check_Protic->Use_Deuterated Yes Standard_Precautions Standard handling precautions are sufficient. Check_Protic->Standard_Precautions No Check_Atmosphere Is the compound sensitive to atmospheric moisture? Use_Deuterated->Check_Atmosphere Standard_Precautions->Check_Atmosphere Inert_Atmosphere Handle under an inert atmosphere (N2 or Ar). Check_Atmosphere->Inert_Atmosphere Yes End Proceed with Experiment Check_Atmosphere->End No Inert_Atmosphere->End

Handling Deuterated Compounds

Synthesis and Purification Considerations

A documented synthesis of the non-deuterated analog, 4-(2-Aminoethyl)-2-methoxyphenol, involves the reduction of a nitrile precursor using hydrogen gas and a palladium on charcoal catalyst in an ethanol and sulfuric acid mixture. The product is then crystallized and neutralized. While this provides a general framework, specific protocols for the deuterated version may vary. Purification is typically achieved through crystallization.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Protect from light and moisture to prevent degradation and H-D exchange. Recommended storage temperature is 2-8°C.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.

First Aid and Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It should not be allowed to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on data for structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own professional judgment. Always consult the most current Safety Data Sheet for any chemical before use. The user is solely responsible for all risks associated with the handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis and drug development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such applications due to its high sensitivity and selectivity. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust quantitative LC-MS assays, as they effectively compensate for variability in sample preparation and instrument response.[1][2][3] 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterium-labeled analogue of 4-(2-Aminoethoxy)-3-methoxyphenol and serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological samples.

This document provides detailed application notes and protocols for the use of this compound in a validated LC-MS/MS method for the determination of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. This hypothetical application is representative of a typical pharmacokinetic study for a novel therapeutic agent.

Principle of the Method

The method described herein employs a protein precipitation extraction of 4-(2-Aminoethoxy)-3-methoxyphenol and its deuterated internal standard, this compound, from human plasma. The extracted samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes and Internal Standard

    • 4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

    • This compound (Internal Standard)

  • Solvents and Reagents

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (deionized, 18 MΩ·cm)

    • Human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 4-(2-Aminoethoxy)-3-methoxyphenol and this compound and dissolve in 10 mL of methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 4-(2-Aminoethoxy)-3-methoxyphenol primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Label polypropylene microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes except for the blank matrix samples.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

ParameterValue
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 550°C
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
4-(2-Aminoethoxy)-3-methoxyphenol184.1124.12580
This compound187.1127.12580

Data Presentation

The following table summarizes hypothetical data from a validation experiment, demonstrating the accuracy and precision of the method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma.

Table 2: Accuracy and Precision Data for the Quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in Human Plasma

Quality Control LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Lower Limit of Quantification (LLOQ)1.00.9595.08.2
Low Quality Control (LQC)3.02.9197.06.5
Medium Quality Control (MQC)50.051.5103.04.1
High Quality Control (HQC)150.0147.898.53.5

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_std Internal Standard (d3) Addition plasma->is_std ppt Protein Precipitation (Acetonitrile) is_std->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection into UHPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection data_processing Data Processing detection->data_processing

Caption: Overview of the sample preparation and LC-MS/MS analysis workflow.

internal_standard_logic cluster_process Analytical Process cluster_legend Legend Analyte Analyte (4-(2-Aminoethoxy)-3-methoxyphenol) IS Internal Standard (IS) (this compound) SamplePrep Sample Preparation (Extraction, Recovery) Analyte->SamplePrep IS->SamplePrep LC_Separation LC Separation (Retention Time) SamplePrep->LC_Separation Ionization MS Ionization (Matrix Effects) LC_Separation->Ionization Quantification Accurate Quantification (Based on Analyte/IS Ratio) Ionization->Quantification l1 Analyte and IS experience similar variations l2 Ratio remains constant, leading to accurate results

Caption: The principle of using a stable isotope-labeled internal standard for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. The described LC-MS/MS protocol demonstrates excellent accuracy and precision, making it suitable for regulated bioanalytical studies such as pharmacokinetic assessments. The principles and protocols outlined in this document can be adapted for other biological matrices and similar analytes, serving as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Application Note: High-Throughput Analysis of Plasma Free Metanephrines using 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of plasma free metanephrines (normetanephrine and metanephrine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated analog of normetanephrine, as an internal standard to ensure high accuracy and precision. This assay is intended for researchers, scientists, and drug development professionals involved in the study of catecholamine metabolism and its role in various physiological and pathological states, including neuroendocrine tumors.[1][2][3]

Introduction

Metanephrines, specifically normetanephrine (NMN) and metanephrine (MN), are the O-methylated metabolites of the catecholamines norepinephrine and epinephrine, respectively.[2][3] The measurement of their plasma concentrations is a key biochemical test for the diagnosis and management of pheochromocytomas and paragangliomas, which are neuroendocrine tumors that secrete catecholamines.[1][4][5][6] Due to their sustained release from these tumors, plasma free metanephrines are considered more reliable biomarkers than the catecholamines themselves.[7]

LC-MS/MS has become the gold standard for the quantification of metanephrines due to its high sensitivity, specificity, and throughput.[2][8] The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations during sample preparation and analysis.[8] this compound serves as an ideal internal standard for normetanephrine, as its chemical and physical properties are nearly identical to the analyte, differing only in mass. This ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior, leading to reliable and reproducible quantification.

Signaling Pathway

The metabolic pathway of catecholamines to metanephrines is a critical consideration in the analysis of these biomarkers. The enzyme Catechol-O-methyltransferase (COMT) is responsible for the conversion of epinephrine to metanephrine and norepinephrine to normetanephrine.

Norepinephrine Norepinephrine COMT1 COMT Norepinephrine->COMT1 Epinephrine Epinephrine COMT2 COMT Epinephrine->COMT2 Normetanephrine Normetanephrine (Analyte) Metanephrine Metanephrine (Analyte) COMT1->Normetanephrine COMT2->Metanephrine

Catecholamine Metabolism Pathway

Experimental Protocol

This protocol is a representative method compiled from established LC-MS/MS assays for metanephrine analysis.[1][9][10]

Materials and Reagents
  • Analytes: Normetanephrine (NMN) and Metanephrine (MN) standards

  • Internal Standard: this compound (Normetanephrine-d3) and Metanephrine-d3

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium hydroxide

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Oasis WCX) or Protein Precipitation plates.

Sample Preparation (Solid Phase Extraction)
  • Sample Collection: Collect whole blood in EDTA tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.

  • Internal Standard Spiking: To 500 µL of plasma, add 10 µL of the internal standard working solution containing this compound and metanephrine-d3.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of acetonitrile.

  • Elution: Elute the analytes and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
LC System Agilent 1290 Infinity LC or equivalent
Column PFP (Pentafluorophenyl), 2.1 x 100 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.02
1.02
5.050
5.195
6.095
6.12
8.02

Mass Spectrometry:

ParameterValue
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
MRM Transitions See Table 2

Table 2: MRM Transitions for Analytes and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Normetanephrine (NMN)166.1134.1
This compound (NMN-d3)169.1137.2
Metanephrine (MN)180.1148.1
Metanephrine-d3 (MN-d3)183.1168.1

Experimental Workflow

Plasma Plasma Sample Spike Spike with This compound Plasma->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS Experimental Workflow

Quantitative Data

The following tables represent typical performance characteristics of an LC-MS/MS method for plasma free metanephrines using a deuterated internal standard.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (pg/mL)
Normetanephrine20 - 5000> 0.995
Metanephrine10 - 2500> 0.995

Table 4: Precision and Accuracy

AnalyteQC LevelConcentration (pg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
NormetanephrineLow50< 10< 1585 - 115
Medium500< 10< 1585 - 115
High4000< 10< 1585 - 115
MetanephrineLow25< 10< 1585 - 115
Medium250< 10< 1585 - 115
High2000< 10< 1585 - 115

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard for normetanephrine, provides a sensitive, specific, and reliable approach for the quantification of plasma free metanephrines. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data quality in complex biological matrices. This method is well-suited for research applications requiring accurate measurement of these important biomarkers.

References

Application Notes and Protocols for the Use of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices such as plasma. 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated form of 4-(2-Aminoethoxy)-3-methoxyphenol and serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of its non-deuterated analog in plasma samples. The described method utilizes a straightforward protein precipitation extraction procedure followed by analysis with a triple quadrupole mass spectrometer.

Experimental Protocols

Materials and Reagents
  • 4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

  • This compound (Internal Standard, IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for this application.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-(2-Aminoethoxy)-3-methoxyphenol in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Table 2: MRM Transitions and Compound-Dependent Parameters

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Declustering Potential (V) Collision Energy (V)
4-(2-Aminoethoxy)-3-methoxyphenol (Analyte) 184.1 124.1 45 25

| this compound (IS) | 187.1 | 127.1 | 45 | 25 |

Note: The provided MRM transitions are based on the expected fragmentation patterns. It is crucial to optimize these parameters on the specific instrument being used.

Data Presentation: Method Validation Summary

A bioanalytical method using a deuterated internal standard must be validated to ensure its reliability, following guidelines from regulatory agencies such as the FDA or EMA. The following tables present representative data from a method validation study.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards in plasma.

Table 3: Calibration Curve Linearity

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) Accuracy (%)
1.00 1.02 102.0
2.50 2.45 98.0
5.00 5.10 102.0
10.0 9.85 98.5
25.0 25.5 102.0
50.0 49.0 98.0
100 101 101.0
200 198 99.0
Regression: Linear, 1/x² weighting Correlation Coefficient (r²): >0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four different concentration levels.

Table 4: Intra-Day Accuracy and Precision (n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.03 103.0 4.5
Low 3.00 2.95 98.3 3.8
Mid 30.0 30.6 102.0 2.5

| High | 150 | 148 | 98.7 | 3.1 |

Table 5: Inter-Day Accuracy and Precision (3 runs, n=18)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.00 1.04 104.0 5.2
Low 3.00 2.98 99.3 4.1
Mid 30.0 30.3 101.0 3.0

| High | 150 | 149 | 99.3 | 3.5 |

Stability

The stability of the analyte in plasma was assessed under various conditions to mimic sample handling and storage.

Table 6: Stability of 4-(2-Aminoethoxy)-3-methoxyphenol in Plasma

Stability Condition Concentration (ng/mL) Mean Stability (% of Nominal)
Bench-top (4 hours, room temp) 3.00 98.5
150 101.2
Freeze-Thaw (3 cycles) 3.00 97.9
150 99.8
Long-term (-80°C, 30 days) 3.00 99.1

| | 150 | 100.5 |

Visualizations

experimental_workflow plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing signaling_pathway cluster_0 Analytical Principle cluster_1 Sample Processing & Analysis analyte Analyte (4-(2-Aminoethoxy)-3-methoxyphenol) analyte_loss Variable Loss/ Matrix Effects analyte->analyte_loss is Internal Standard (IS) (this compound) is_loss Variable Loss/ Matrix Effects is->is_loss ratio Ratio (Analyte/IS) is Constant analyte_loss->ratio is_loss->ratio quant Accurate Quantification ratio->quant

Application of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in pharmacokinetic studies. Given the sparse specific literature on this particular deuterated compound, the applications and protocols are based on well-established principles of using stable isotope-labeled compounds in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in pharmaceutical research.[1] This substitution can have a significant impact on a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] This can lead to a slower rate of metabolism, potentially resulting in an extended drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[2][3][4][5]

This compound is the deuterium-labeled version of 4-(2-Aminoethoxy)-3-methoxyphenol. The primary applications of such a labeled compound in pharmacokinetic studies are twofold:

  • As a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the non-deuterated parent compound in biological matrices.[3]

  • As a research tool to investigate the metabolic fate of the parent compound and to explore the potential benefits of metabolic "switching" or stabilization.

Application Note 1: Use as a Stable Isotope-Labeled Internal Standard

Principle:

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is the gold standard. Because it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). This allows for highly accurate and precise quantification of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[6]

Advantages of using this compound as an Internal Standard:

  • Improved Accuracy and Precision: Compensates for variability during sample preparation and analysis.

  • Reduced Matrix Effects: Co-elution with the analyte ensures that both are subjected to the same degree of ion suppression or enhancement.

  • High Specificity: The mass difference allows for clear distinction between the analyte and the internal standard by the mass spectrometer.

Experimental Protocol: Bioanalytical Method Validation and Sample Analysis

This protocol outlines the general steps for validating and using an LC-MS/MS method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma, using this compound as the internal standard. The validation parameters are based on FDA guidelines.

1. Materials and Reagents:

  • 4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

  • This compound (Internal Standard, IS)

  • Control human plasma (with K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Stock and Working Solutions Preparation:

  • Analyte Stock Solution (1 mg/mL): Weigh 10 mg of the analyte and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Weigh 10 mg of the IS and dissolve in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

3. Calibration Standards and Quality Control Samples:

  • Spike blank plasma with the analyte working solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

5. LC-MS/MS Conditions (Hypothetical):

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 m/z 184.1 -> Q3 m/z 124.1

    • IS: Q1 m/z 187.1 -> Q3 m/z 127.1

6. Method Validation:

  • Conduct a full validation including selectivity, sensitivity (LLOQ), calibration curve, accuracy, precision, recovery, matrix effect, and stability (bench-top, freeze-thaw, and long-term).

Data Presentation: Hypothetical Bioanalytical Method Validation Summary

Validation ParameterAcceptance Criteria (FDA)Hypothetical ResultPass/Fail
Linearity (r²) ≥ 0.990.998Pass
LLOQ Precision (%CV) ≤ 20%12.5%Pass
LLOQ Accuracy (%Bias) ± 20%-8.2%Pass
Intra-day Precision (%CV) ≤ 15%4.5% - 9.8%Pass
Intra-day Accuracy (%Bias) ± 15%-5.2% to 6.7%Pass
Inter-day Precision (%CV) ≤ 15%6.1% - 11.2%Pass
Inter-day Accuracy (%Bias) ± 15%-7.8% to 8.1%Pass
Matrix Effect (%CV) ≤ 15%9.5%Pass
Recovery (%) Consistent and reproducible85% - 92%Pass

Visualization: Bioanalytical Workflow

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection data_acquisition Data Acquisition (MRM) lc_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration ratio Calculate Analyte/IS Ratio peak_integration->ratio concentration Determine Concentration ratio->concentration

Bioanalytical workflow using a deuterated internal standard.

Application Note 2: Investigating Metabolic Stability and Pathways

Principle:

By strategically placing deuterium atoms on a molecule at suspected sites of metabolism ("soft spots"), the rate of metabolism at that position can be slowed. Comparing the metabolic stability and metabolite profile of the deuterated compound to its non-deuterated parent in vitro (e.g., using liver microsomes or hepatocytes) can provide valuable insights.

Potential Applications for this compound:

  • Elucidate Metabolic Pathways: If the deuterium is on the methoxy group (as d3 suggests), a slower rate of O-demethylation would confirm this as a primary metabolic pathway.

  • Improve Pharmacokinetic Properties: If O-demethylation is a major clearance pathway, the d3-analog would be expected to have a longer half-life and higher exposure (AUC). This could potentially lead to a new chemical entity with an improved dosing regimen.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol describes a method to compare the metabolic stability of 4-(2-Aminoethoxy)-3-methoxyphenol and its d3-analog in human liver microsomes.

1. Materials and Reagents:

  • 4-(2-Aminoethoxy)-3-methoxyphenol (Parent)

  • This compound (Deuterated)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile (with a suitable internal standard for analysis quenching)

  • Positive control compound (e.g., Testosterone, known to be metabolized by CYPs)

2. Incubation Procedure:

  • Prepare a 1 µM solution of the parent and deuterated compounds in phosphate buffer.

  • In a 96-well plate, add 100 µL of HLM suspension (final protein concentration ~0.5 mg/mL) to each well.

  • Add 5 µL of the compound solution to the wells. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the analytical internal standard.

  • Include control incubations: without NADPH (to assess non-CYP degradation) and without compound (blank).

3. Sample Analysis:

  • Seal the plate and centrifuge at 4,000 x g for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent and deuterated compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) = (k / microsomal protein concentration).

Data Presentation: Hypothetical Metabolic Stability Results

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)
Parent Compound 25.155.2
d3-Analog 78.517.7
Testosterone (Control) 15.887.7

Visualization: Hypothetical Metabolic Pathway and Experimental Workflow

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway Parent 4-(2-Aminoethoxy)- 3-methoxyphenol CYP_Enzyme CYP450 Enzyme Parent->CYP_Enzyme Fast Parent_d3 4-(2-Aminoethoxy)- 3-methoxy-d3-phenol Parent_d3->CYP_Enzyme Slow (KIE) Metabolite O-demethylated Metabolite CYP_Enzyme->Metabolite

Hypothetical metabolic pathway slowed by deuteration.

stability_workflow cluster_incubation Incubation at 37°C cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation mix Mix Compound, HLM, and Buffer initiate Initiate with NADPH mix->initiate sampling Sample at 0, 5, 15, 30, 60 min initiate->sampling quench Quench with ACN + IS sampling->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and Cl_int plot->calculate compare Compare Parent vs. d3 calculate->compare

References

Application Notes and Protocols for Metabolite Quantification Using 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of metabolites in complex biological matrices is a cornerstone of metabolomics research and is pivotal in the fields of disease biomarker discovery, drug development, and personalized medicine. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical platform for these studies due to its high sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS-based quantification can be significantly affected by variations in sample preparation, chromatographic separation, and mass spectrometric ionization.

To overcome these challenges, the use of stable isotope-labeled internal standards is a widely accepted and robust strategy. These internal standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, are added to samples at a known concentration before sample processing. By monitoring the signal ratio of the analyte to the internal standard, variations introduced during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the quantification of amine and phenol-containing metabolites using 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as a representative stable isotope-labeled internal standard. While this specific deuterated compound serves as an exemplar, the principles and protocols described herein are broadly applicable to a wide range of deuterated internal standards used in quantitative metabolomics.

Principle of Stable Isotope Dilution for Metabolite Quantification

Stable isotope dilution (SID) is a technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. The isotopically labeled compound, in this case, this compound, serves as an internal standard (IS). The fundamental principle is that the IS and the endogenous analyte will behave identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the IS to the same extent. Therefore, the ratio of the signal from the endogenous analyte to the signal from the IS remains constant and is directly proportional to the concentration of the endogenous analyte.

The concentration of the analyte in the sample is determined by comparing the measured analyte/IS peak area ratio to a calibration curve constructed by analyzing standards with known concentrations of the analyte and a constant concentration of the IS.

Experimental Protocols

Materials and Reagents
  • Biological Sample: Plasma, urine, tissue homogenate, or cell culture extracts.

  • Internal Standard (IS): this compound.

  • Analyte Standards: Authentic standards of the amine and phenol-containing metabolites of interest.

  • Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Reagents: Trichloroacetic acid (TCA) or other protein precipitation agents.

  • Solid-Phase Extraction (SPE) cartridges (optional): For sample cleanup and enrichment.

  • LC-MS system: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

Sample Preparation Protocol (General)

This protocol provides a general workflow for the extraction of metabolites from biological fluids. Optimization may be required depending on the specific matrix and target metabolites.

  • Sample Thawing: Thaw frozen biological samples on ice to prevent metabolite degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of a working solution of this compound in methanol to achieve a final concentration of 50 ng/mL. Vortex briefly to mix.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • LC-MS Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

The following are typical starting conditions for the analysis of amine and phenol-containing metabolites. Method development and optimization are recommended for specific analytes.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for amines and negative mode for phenols (optimization is required).

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for each analyte and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation

The following tables present representative quantitative data from hypothetical validation studies for the quantification of an amine-containing metabolite (Analyte A) and a phenol-containing metabolite (Analyte B) using a deuterated internal standard. These tables are for illustrative purposes and demonstrate the expected performance of a well-validated LC-MS/MS method using the principles described.

Table 1: Calibration Curve for Analyte A

Calibration LevelNominal Conc. (ng/mL)Analyte A Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11.05,234101,2340.05171.05105.0
25.025,890100,5670.25744.9899.6
310.051,23499,8760.512910.1101.0
450.0255,678100,1232.553749.599.0
5100.0508,91299,5435.1123100.2100.2
6500.02,543,123100,87625.2101498.799.7

Table 2: Precision and Accuracy for Analyte B

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=5)Standard DeviationCV (%)Accuracy (%)
LLOQ2.02.080.157.2104.0
Low QC6.05.850.325.597.5
Mid QC80.081.23.654.5101.5
High QC400.0392.415.74.098.1

Visualization of Workflows and Pathways

Experimental Workflow for Metabolite Quantification

The following diagram illustrates the general workflow for quantitative metabolomics using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample Spike_IS Spike with This compound Sample->Spike_IS Extraction Metabolite Extraction (e.g., Protein Precipitation) Spike_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Concentration Determination Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for metabolite quantification using an internal standard.

Logical Relationship in Stable Isotope Dilution

This diagram illustrates the core principle of how a stable isotope-labeled internal standard corrects for analytical variability.

logical_relationship cluster_analyte Endogenous Analyte cluster_is Internal Standard (IS) cluster_variability Analytical Variability Analyte Analyte Analyte_Signal Analyte Signal Analyte->Analyte_Signal Ratio Analyte/IS Ratio Analyte_Signal->Ratio IS 4-(2-Aminoethoxy)-3- methoxyphenol-d3 IS_Signal IS Signal IS->IS_Signal IS_Signal->Ratio Variability Sample Loss & Ion Suppression Variability->Analyte_Signal affects Variability->IS_Signal affects equally Quantification Accurate Quantification Ratio->Quantification enables

Caption: Principle of stable isotope dilution for accurate quantification.

Conclusion

The use of stable isotope-labeled internal standards, such as this compound, is indispensable for achieving accurate and reliable quantification of metabolites in complex biological samples by LC-MS. The protocols and principles outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to implement high-quality quantitative metabolomics workflows. By correcting for analytical variability, the stable isotope dilution technique ensures that the measured metabolite concentrations reflect true biological changes, thereby advancing our understanding of metabolism in health and disease.

Application Notes and Protocols for Metabolic Pathway Tracing Using 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterium-labeled analog of 4-(2-Aminoethoxy)-3-methoxyphenol, designed for use in metabolic pathway tracing and pharmacokinetic studies. The stable isotope label (d3) on the methoxy group provides a distinct mass shift, enabling sensitive and specific quantification of the parent compound and its metabolites by mass spectrometry. This allows researchers to elucidate biotransformation pathways, assess metabolic stability, and accurately quantify analyte concentrations in complex biological matrices.

The core structure, a substituted guaiacol ether, is prevalent in various biologically active molecules. Understanding its metabolic fate is crucial for drug development, as metabolism can significantly impact a compound's efficacy, toxicity, and pharmacokinetic profile. This document provides detailed protocols for utilizing this compound as a tracer in in vitro metabolism studies and as an internal standard for quantitative bioanalysis.

Predicted Metabolic Pathways

Based on the metabolism of structurally related guaiacol ethers and phenolic compounds, 4-(2-Aminoethoxy)-3-methoxyphenol is predicted to undergo both Phase I and Phase II metabolic transformations. The primary routes of metabolism are hypothesized to be:

  • Phase I Metabolism (Oxidation):

    • O-Demethylation: Cytochrome P450 (CYP) enzymes can catalyze the removal of the methyl group from the methoxy moiety, forming a catechol derivative.

    • Aromatic Hydroxylation: Direct hydroxylation of the benzene ring at positions ortho or meta to the existing substituents is another potential pathway.

    • N-Acetylation: The primary amine of the aminoethoxy side chain can undergo acetylation.

    • Oxidative Deamination: The amino group can be removed, leading to the formation of an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid.

  • Phase II Metabolism (Conjugation):

    • The phenolic hydroxyl groups and any newly formed hydroxyl groups from Phase I metabolism are susceptible to conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble metabolites for excretion.

The deuterium label on the methoxy group is strategically placed to remain on the molecule during O-demethylation, allowing for the differentiation of the metabolite from its endogenous counterparts.

Visualization of Predicted Metabolic Pathways

Metabolic Pathway of 4-(2-Aminoethoxy)-3-methoxyphenol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(2-Aminoethoxy)- 3-methoxyphenol-d3 O-Demethylated O-Demethylated Metabolite-d0 Parent->O-Demethylated CYP450 Hydroxylated Aromatic Hydroxylation Metabolite-d3 Parent->Hydroxylated CYP450 N-Acetylated N-Acetylated Metabolite-d3 Parent->N-Acetylated NAT Deaminated Oxidative Deamination Metabolite-d3 Parent->Deaminated MAO/AO Glucuronide Glucuronide Conjugate-d3 O-Demethylated->Glucuronide UGT Sulfate Sulfate Conjugate-d3 O-Demethylated->Sulfate SULT Hydroxylated->Glucuronide UGT Hydroxylated->Sulfate SULT Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Biological Matrix (e.g., Plasma, Microsomes) Spike Spike with This compound Start->Spike Incubate Incubation at 37°C (for metabolism studies) Spike->Incubate Terminate Reaction Termination (e.g., Acetonitrile) Incubate->Terminate Centrifuge Protein Precipitation & Centrifugation Terminate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS->Data_Processing Quantification Quantification/ Metabolite ID Data_Processing->Quantification End End: Results Quantification->End

Application Notes and Protocols for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Bioanalytical Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a stable, isotopically labeled analog of 4-(2-Aminoethoxy)-3-methoxyphenol. Due to its chemical identity and mass difference from the unlabeled form, it is an ideal internal standard (IS) for quantitative bioanalysis using mass spectrometry.[1][2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variability during sample preparation and analysis.[3][4] This ensures high accuracy, precision, and robustness of the analytical method.[2]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of its non-deuterated counterpart, 4-(2-Aminoethoxy)-3-methoxyphenol (the analyte), in human plasma. The methods described herein are based on common bioanalytical techniques such as protein precipitation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (4-(2-Aminoethoxy)-3-methoxyphenol). The ratio of the analyte to the internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard behave almost identically during sample processing and analysis, any loss or variation will affect both compounds equally, leaving their ratio constant. This allows for precise determination of the original analyte concentration.[2]

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Analyte) Spike Add Known Amount of Internal Standard (IS-d3) Sample->Spike Spiking Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction Processing LCMS LC-MS/MS Analysis Extraction->LCMS Injection Ratio Measure Analyte/IS-d3 Ratio LCMS->Ratio Quant Calculate Analyte Concentration Ratio->Quant

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Experimental Protocols

This section details the procedures for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma.

Protocol 1: Sample Preparation using Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[5]

Materials and Reagents:

  • 4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

  • This compound (Internal Standard, IS)

  • Human Plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic Acid (AR grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Stock and Working Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-(2-Aminoethoxy)-3-methoxyphenol in methanol to a final concentration of 1 mg/mL.

    • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to a final concentration of 1 mg/mL.[1]

    • Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with 50:50 methanol/water to prepare working solutions for calibration standards.

    • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the analyte working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Protein Precipitation:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).

    • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile). The ratio of acetonitrile to plasma should be 3:1 (v/v).[6]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G Start Start: Plasma Sample (100 µL) Add_IS Add 300 µL Acetonitrile with Internal Standard (IS-d3) Start->Add_IS Vortex Vortex for 1 minute Add_IS->Vortex Centrifuge Centrifuge at 14,000 rpm for 10 minutes Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Protein Precipitation Workflow for Plasma Samples.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Analyte (4-(2-Aminoethoxy)-3-methoxyphenol): Q1: 184.1 -> Q3: 124.1

    • IS (this compound): Q1: 187.1 -> Q3: 127.1 (Note: These transitions are illustrative and should be optimized experimentally.)

Data Presentation

The following tables present representative data from a method validation study based on the protocols described above. This data is for illustrative purposes and reflects typical performance characteristics of a robust bioanalytical method.

Table 1: Calibration Curve Linearity

Concentration (ng/mL) Analyte/IS Peak Area Ratio (Mean, n=3) Accuracy (%) Precision (%CV)
1.0 (LLOQ) 0.012 105.2 6.8
5.0 0.058 98.9 5.1
10.0 0.115 101.5 4.3
50.0 0.592 102.8 2.9
100.0 1.179 99.3 2.1
500.0 5.985 98.1 1.8
1000.0 (ULOQ) 12.011 100.7 1.5

Correlation Coefficient (r²): >0.998

Table 2: Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL, n=5) Accuracy (%) Intra-day Precision (%CV, n=5) Inter-day Precision (%CV, n=15)
Low QC 3.0 2.95 98.3 5.7 6.9
Mid QC 80.0 81.20 101.5 3.4 4.2

| High QC | 800.0 | 790.40 | 98.8 | 2.5 | 3.1 |

Table 3: Recovery and Matrix Effect

QC Level Nominal Conc. (ng/mL) Analyte Recovery (%) IS Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor
Low QC 3.0 92.5 93.1 96.8 0.99

| High QC | 800.0 | 94.1 | 93.5 | 95.2 | 1.01 |

Recovery is determined by comparing the peak area of the analyte in extracted samples to that in post-extraction spiked samples. Matrix effect is assessed by comparing the peak area in post-extraction spiked samples to that in neat solution. An IS-normalized matrix factor close to 1.0 indicates effective compensation for matrix effects.[7]

Conclusion

This compound serves as an excellent internal standard for the accurate and precise quantification of its unlabeled analog in biological matrices. The use of protein precipitation followed by LC-MS/MS analysis provides a robust, high-throughput method suitable for pharmacokinetic studies and other applications in drug development. The detailed protocols and representative data presented here demonstrate the reliability of this approach and provide a solid foundation for researchers and scientists to develop and validate their own bioanalytical assays.

References

Application Note: Quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in Human Plasma by HPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. The method utilizes 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other applications requiring precise measurement of 4-(2-Aminoethoxy)-3-methoxyphenol.

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol is a metabolite of interest in various pharmacological and toxicological studies. Accurate quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[1] This application note provides a detailed protocol for the analysis of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma.

Experimental

Materials and Reagents
  • 4-(2-Aminoethoxy)-3-methoxyphenol (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation

An HPLC system coupled with a triple quadrupole mass spectrometer was used for this analysis. The specific models and their configurations are detailed in the tables below.

Sample Preparation
  • Thaw plasma samples and standards on ice.

  • To 50 µL of plasma, add 10 µL of the internal standard working solution (100 ng/mL this compound in 50% methanol).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic Conditions

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry Conditions

Table 3: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 4: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(2-Aminoethoxy)-3-methoxyphenol184.1138.115
This compound (IS)187.1141.115

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in Table 5.

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low54.2102.55.1101.8
Medium503.198.74.599.2
High8002.5101.23.8100.5

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (200 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation Supernatant->HPLC Inject MS Tandem MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in clinical and preclinical studies.

References

Application Notes and Protocols for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is the deuterated analog of 4-(2-Aminoethoxy)-3-methoxyphenol, a compound structurally related to the dopamine metabolite 3-methoxytyramine (3-MT). In neuroscience research, the strategic replacement of hydrogen with deuterium atoms in the methoxy group offers a powerful tool to investigate the metabolic fate and pharmacological activity of dopamine and its metabolites. Deuteration can significantly alter the rate of enzymatic metabolism, a principle known as the kinetic isotope effect, thereby prolonging the half-life of the compound and enhancing its bioavailability.

These application notes provide a comprehensive overview of the potential uses of this compound in neuroscience, with a focus on studying dopaminergic pathways, the neuromodulatory roles of dopamine metabolites, and the development of novel therapeutic agents for neurological and psychiatric disorders. Detailed protocols for key experiments are provided to guide researchers in utilizing this compound to its full potential.

I. Rationale for Use in Neuroscience Research

The primary application of this compound in neuroscience stems from two key principles: its structural similarity to the dopamine metabolite 3-methoxytyramine (3-MT) and the metabolic stability conferred by deuteration.

  • Probing Dopamine Metabolism: Dopamine is metabolized by two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). 3-MT is a direct product of COMT action on dopamine. By introducing this compound, which is more resistant to metabolism (specifically O-demethylation), researchers can study the downstream effects of sustained levels of a 3-MT-like compound. This can help elucidate the physiological and pathological roles of dopamine metabolite accumulation.

  • Investigating Neuromodulatory Effects: Recent studies have revealed that 3-MT is not merely an inactive metabolite but may function as a neuromodulator, potentially through interactions with trace amine-associated receptors (TAARs), such as TAAR1. By using the metabolically stabilized this compound, researchers can investigate the specific contributions of this metabolite to neuronal signaling and behavior, independent of its rapid degradation.

  • Pharmacokinetic and Drug Discovery Applications: The enhanced metabolic stability of deuterated compounds can lead to improved pharmacokinetic profiles, including increased half-life and bioavailability. This makes this compound a valuable tool in the early stages of drug discovery for neurological conditions where modulation of dopaminergic or related pathways is desired.

II. Potential Applications in Neuroscience

  • Characterization of Dopamine Metabolite Activity: Elucidating the functional role of 3-MT and its analogs in the central nervous system.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Comparing the metabolic stability and in vivo effects of the deuterated versus non-deuterated compound.

  • Receptor Binding and Functional Assays: Investigating the interaction of this compound with specific neuronal receptors, particularly TAAR1.

  • In Vivo Neurochemical Monitoring: Using techniques like microdialysis to measure the impact of the compound on extracellular levels of dopamine and other neurotransmitters.

  • Behavioral Pharmacology: Assessing the effects of the compound on animal models of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.

III. Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data that could be expected from comparative studies of 4-(2-Aminoethoxy)-3-methoxyphenol (non-deuterated) and its deuterated analog, this compound.

Table 1: In Vitro Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
4-(2-Aminoethoxy)-3-methoxyphenol15.2 ± 2.145.6 ± 5.8
This compound48.7 ± 4.514.2 ± 1.9

Table 2: Pharmacokinetic Parameters in Rats Following Intravenous Administration (1 mg/kg)

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (CL, L/h/kg)Volume of Distribution (Vd, L/kg)
4-(2-Aminoethoxy)-3-methoxyphenol250 ± 35450 ± 602.2 ± 0.33.5 ± 0.4
This compound310 ± 42980 ± 1101.0 ± 0.13.2 ± 0.3

Table 3: Receptor Binding Affinity (Ki, nM) at Human TAAR1

CompoundKi (nM)
3-Methoxytyramine (Reference)150 ± 25
4-(2-Aminoethoxy)-3-methoxyphenol180 ± 30
This compound175 ± 28

IV. Experimental Protocols

Protocol 1: In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of this compound on extracellular dopamine and 3-methoxytyramine levels in the rat striatum.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (2-4 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ECD)

  • Male Wistar rats (250-300g)

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.[1]

  • Compound Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally).

  • Post-dosing Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and 3-methoxytyramine concentrations using HPLC-ECD.

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

Protocol 2: Radioligand Binding Assay for TAAR1 Receptor

Objective: To determine the binding affinity of this compound for the TAAR1 receptor.

Materials:

  • This compound

  • Cell membranes from HEK293 cells stably expressing human TAAR1

  • Radioligand (e.g., [³H]-rac-2-(1,2,3,4-tetrahydro-1-naphthyl)-2-imidazoline)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., phentolamine)

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hTAAR1 cells and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound or a reference compound).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

V. Visualizations

Dopamine_Metabolism_Pathway Dopamine Dopamine 3-MT 3-Methoxytyramine Dopamine->3-MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid Dopamine->DOPAC MAO HVA Homovanillic acid 3-MT->HVA MAO DOPAC->HVA COMT Compound_d3 4-(2-Aminoethoxy)-3- methoxyphenol-d3 Compound_d3->3-MT Analog of

Dopamine Metabolic Pathway

Experimental_Workflow_Microdialysis cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Recovery Period (48h) Surgery->Recovery Probe_Insertion Probe Insertion & Equilibration Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Administration Administer Compound-d3 Baseline->Administration Post_Dose Post-Dose Sample Collection Administration->Post_Dose HPLC HPLC-ECD Analysis Post_Dose->HPLC Data_Analysis Data Interpretation HPLC->Data_Analysis

In Vivo Microdialysis Workflow

TAAR1_Signaling_Pathway Ligand 4-(2-Aminoethoxy)-3- methoxyphenol-d3 TAAR1 TAAR1 Receptor Ligand->TAAR1 G_Protein G Protein (Gs/Gq) TAAR1->G_Protein activates AC Adenylyl Cyclase G_Protein->AC Gs PLC Phospholipase C G_Protein->PLC Gq cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A cAMP->PKA activates PKC Protein Kinase C IP3_DAG->PKC activates Downstream Downstream Effects (e.g., Ion Channel Modulation, Gene Expression) PKA->Downstream PKC->Downstream

Hypothesized TAAR1 Signaling

References

Troubleshooting & Optimization

Improving signal intensity with 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this stable isotope-labeled internal standard effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: Can this compound be used to directly increase the signal intensity of my analyte?

A1: This is a common misconception. This compound, as a deuterated internal standard, does not chemically amplify or directly increase the signal intensity of the non-labeled analyte. Its primary role is to improve the accuracy and precision of quantification by correcting for variability during sample preparation and analysis (e.g., extraction efficiency, matrix effects, and instrument response). By providing a stable reference point, it enhances the reliability and reproducibility of the measurement of the analyte's signal.

Q2: What is the primary application of this compound?

A2: The primary application is as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] It is used for the accurate quantification of the corresponding non-deuterated compound or structurally similar analytes in complex matrices.[1]

Q3: Why is a deuterium-labeled compound used as an internal standard?

A3: Deuterium-labeled compounds are ideal internal standards for mass spectrometry because they have a slightly higher molecular weight than their non-labeled counterparts but exhibit nearly identical chemical and physical properties.[2] This means they co-elute with the analyte in chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the internal standard.

Q4: At what concentration should I use this compound in my experiments?

A4: The optimal concentration of the internal standard should be similar to the expected concentration of the analyte in the samples. A common practice is to spike the internal standard at a concentration that falls in the mid-range of the calibration curve. This ensures a robust and reliable signal for normalization. See the table below for typical concentration ranges.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Signal Inconsistent pipetting; Degradation of the internal standard stock solution; Variable matrix effects not compensated for.Prepare a fresh stock solution; Ensure proper vortexing after spiking the internal standard into samples; Evaluate different extraction methods to minimize matrix effects.
Low or No Internal Standard Signal Detected Incorrect mass transition (MRM) settings; Degradation of the compound; Insufficient concentration; Ion suppression.Verify the precursor and product ion m/z values for the deuterated standard; Prepare a fresh working solution from the stock; Increase the spiking concentration; Dilute the sample to reduce ion suppression.
Crosstalk or Isotopic Interference Contribution from the natural isotopes of the analyte to the internal standard's mass channel; Presence of non-labeled compound as an impurity in the internal standard.Check the certificate of analysis for the isotopic purity of the standard; Adjust the mass spectrometry settings to monitor a different, non-interfering transition; If necessary, mathematically correct for the contribution.
Internal Standard Peak Tailing or Poor Shape Chromatographic issues (e.g., column degradation, incompatible mobile phase); Interaction of the compound with the analytical column.Use a new or different type of HPLC/UPLC column; Optimize the mobile phase composition (e.g., pH, organic solvent ratio); Ensure proper sample cleanup to remove interfering substances.

Quantitative Data Summary

The following table provides typical parameters for the use of a deuterated internal standard in a quantitative LC-MS/MS assay. These are general guidelines and may need to be optimized for specific matrices and instrumentation.

Parameter Typical Range/Value Purpose
Stock Solution Concentration 1 mg/mL in a suitable organic solvent (e.g., Methanol, DMSO)High-concentration stock for preparing working solutions.
Working Solution Concentration 1 - 10 µg/mLIntermediate dilution for spiking into calibration standards and samples.
Final Spiking Concentration in Sample 10 - 500 ng/mLShould approximate the mid-point of the analyte's expected concentration range.
Acceptable Signal to Noise Ratio (S/N) > 10Ensures reliable peak detection and integration.
Acceptable Peak Area Reproducibility (%CV) < 15%Indicates the stability and consistency of the analytical method.

Experimental Protocols

Protocol: Use of this compound as an Internal Standard in LC-MS/MS

  • Preparation of Stock Solutions:

    • Accurately weigh the required amount of this compound and the non-labeled analyte.

    • Dissolve each compound in an appropriate solvent (e.g., LC-MS grade methanol) to prepare individual stock solutions, typically at a concentration of 1 mg/mL.

    • Store the stock solutions at the recommended temperature (e.g., -20°C) in amber vials to prevent degradation.[1]

  • Preparation of Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution.

    • Prepare a separate working solution of the internal standard (e.g., 1 µg/mL) by diluting the this compound stock solution.

  • Sample and Calibration Standard Preparation:

    • To each calibration standard, quality control sample, and unknown sample, add a precise and consistent volume of the internal standard working solution.

    • For example, add 10 µL of a 1 µg/mL internal standard working solution to 90 µL of each sample to achieve a final internal standard concentration of 100 ng/mL.

    • Vortex each sample thoroughly to ensure homogeneity.

  • Sample Extraction (if necessary):

    • Perform a sample cleanup/extraction procedure (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction) to remove interfering matrix components. The internal standard will account for any loss of analyte during this process.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.

    • Set up the mass spectrometer to monitor at least one specific mass transition (MRM) for the analyte and one for this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard in all samples.

    • Calculate the ratio of the analyte peak area to the internal standard peak area (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Biological Sample (e.g., Plasma, Urine) spike Spiked Sample sample->spike Spike with IS analyte Analyte is Internal Standard (4-(2-Aminoethoxy)-3- methoxyphenol-d3) extraction Cleaned Extract (Analyte + IS) spike->extraction Extraction (e.g., SPE, LLE) lcms LC-MS/MS System extraction->lcms Injection data Peak Area Data (Analyte & IS) lcms->data Detection ratio Calculate Ratio (Analyte Area / IS Area) data->ratio Integration curve Calibration Curve ratio->curve Plot vs. Concentration result Final Analyte Concentration curve->result Interpolation logic_diagram cluster_problems Experimental Variabilities cluster_solution Solution: Internal Standard Method start Goal: Accurate Quantification is Add a fixed amount of Internal Standard (IS) to ALL samples start->is p1 Inconsistent Sample Volume p2 Variable Extraction Recovery p1->is p3 Matrix Effects (Ion Suppression/ Enhancement) p2->is p4 Instrument Fluctuation p3->is p4->is assumption Assumption: Analyte and IS behave identically is->assumption ratio Measure the RATIO of Analyte Signal to IS Signal assumption->ratio conclusion Result: Reliable & Reproducible Data ratio->conclusion

References

Technical Support Center: Assays Using 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(2-Aminoethoxy)-3-methoxyphenol-d3 as an internal standard in quantitative bioanalytical assays, particularly in the context of analyzing carvedilol and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in our assays?

This compound is the deuterium-labeled form of a metabolite of Carvedilol. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as a stable isotope-labeled internal standard (SIL-IS). Its primary role is to accurately quantify the corresponding unlabeled analyte in complex biological matrices like plasma by correcting for variations during sample preparation and analysis.

Q2: What are matrix effects and how do they impact my results?

Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In assays involving plasma, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.

Q3: How does using this compound help in mitigating matrix effects?

Being chemically almost identical to the analyte of interest, this compound co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of the target analyte.

Q4: Can this compound completely eliminate issues related to matrix effects?

While highly effective, it may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during assays using this compound.

Problem 1: Poor Peak Shape and/or Low Signal Intensity for Both Analyte and Internal Standard
Possible Cause Recommended Solution
Suboptimal Chromatographic Conditions - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the pH of the mobile phase is appropriate for the analytes. For the analysis of carvedilol and its metabolites, a mobile phase of acetonitrile and ammonium formate buffer (pH 3.0) has been shown to be effective.[1] - Check the column for degradation or contamination and replace if necessary.
Ion Source Contamination - Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. - High concentrations of salts or non-volatile components in the sample can lead to source contamination.
Inefficient Ionization - Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows for the specific analytes.
Problem 2: Inconsistent or Low Recovery of Analyte and Internal Standard
Possible Cause Recommended Solution
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the wash steps to remove interferences without eluting the analytes of interest. - Use an appropriate elution solvent with sufficient strength to fully recover the analytes from the sorbent. For phenolic compounds, a combination of methanol and water is often effective.[2]
Analyte Degradation - Investigate the stability of the analytes in the biological matrix and during the entire sample preparation process. - Ensure samples are stored at appropriate temperatures (e.g., -80°C) and processed promptly.
Incorrect pH during Extraction - The pH of the sample can significantly impact the recovery of ionizable compounds. Adjust the pH of the sample to ensure the analytes are in a neutral form for optimal retention on reversed-phase SPE sorbents.
Problem 3: High Variability in Analyte/Internal Standard Response Ratio
Possible Cause Recommended Solution
Significant Matrix Effects - Enhance sample cleanup procedures to remove interfering matrix components. This could involve trying different SPE sorbents or incorporating a liquid-liquid extraction step. - Modify the chromatographic method to separate the analytes from the regions of significant ion suppression.
Differential Matrix Effects - If a chromatographic shift between the analyte and this compound is observed, try to adjust the chromatography to achieve better co-elution. - Consider using a different deuterated internal standard with deuterium atoms placed in a position less likely to cause a chromatographic shift.
Inconsistent Sample Processing - Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can help minimize variability.

Quantitative Data Summary

The following tables summarize typical performance data for a UPLC-MS/MS assay for the quantification of carvedilol and its metabolite using a deuterated internal standard like this compound in human plasma.

Table 1: Assay Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-batch Precision (%CV)Inter-batch Precision (%CV)Accuracy (%)
Carvedilol 0.05 (LLOQ)3.882.54103.3
0.15 (LQC)2.151.8998.7
25.0 (MQC)1.230.9896.4
40.0 (HQC)0.741.1297.5
4'-hydroxyphenyl carvedilol 0.01 (LLOQ)3.562.98102.1
0.03 (LQC)2.872.1199.3
5.0 (MQC)1.541.3297.8
8.0 (HQC)1.021.4598.2

Data synthesized from typical values reported in bioanalytical method validation studies like Patel et al., 2013.[1]

Table 2: Recovery and Matrix Effect Assessment

AnalyteMean Extraction Recovery (%)IS Normalized Matrix Factor (%CV)
Carvedilol 96.5< 4.0
4'-hydroxyphenyl carvedilol 95.8< 5.0
Carvedilol-d5 97.2-
4'-hydroxyphenyl carvedilol-d5 96.1-

IS Normalized Matrix Factor is a measure of the variability of the matrix effect across different lots of biological matrix. A %CV of <15% is generally considered acceptable.

Experimental Protocols

Key Experiment: Solid-Phase Extraction (SPE) of Carvedilol and its Metabolites from Human Plasma

This protocol is based on methodologies commonly used for the extraction of carvedilol and its metabolites from plasma.[1]

  • Sample Pre-treatment:

    • Thaw frozen human plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To a 100 µL aliquot of plasma, add the internal standard solution containing this compound.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analytes and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

    • Vortex the reconstituted sample before injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC_MS UPLC-MS/MS Analysis Recon->LC_MS Quant Quantification (Analyte/IS Ratio) LC_MS->Quant

Caption: A typical experimental workflow for the quantification of an analyte using a deuterated internal standard.

Troubleshooting_Logic Start Inconsistent or Inaccurate Results Check_IS Check Internal Standard Response Start->Check_IS Check_Anal Check Analyte Response Check_IS->Check_Anal IS OK Troubleshoot_SPE Troubleshoot SPE (Recovery, Elution) Check_IS->Troubleshoot_SPE IS Low/Variable Troubleshoot_LC Troubleshoot LC (Peak Shape, Retention) Check_Anal->Troubleshoot_LC Poor Peak Shape Troubleshoot_MS Troubleshoot MS (Ion Suppression, Source) Check_Anal->Troubleshoot_MS Low Intensity Review_Data Review Data Processing Check_Anal->Review_Data Analyte OK Troubleshoot_SPE->Start Re-evaluate Troubleshoot_LC->Start Re-evaluate Troubleshoot_MS->Start Re-evaluate

References

Technical Support Center: Stability of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in various solution-based experimental settings. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting advice for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Phenolic compounds are known to be susceptible to oxidation, which can be accelerated by heat, light, and high pH.[3] The deuterated methoxy group is generally stable, but the overall molecule's integrity depends on the entire structure.

Q2: How should I prepare stock solutions of this compound to ensure maximum stability?

A2: It is recommended to prepare stock solutions in aprotic, anhydrous solvents such as acetonitrile or DMSO.[4] These solvents minimize the risk of hydrolysis and other solvent-mediated degradation pathways. For long-term storage, stock solutions should be kept at low temperatures, such as ≤4°C or frozen, and protected from light.[5]

Q3: Is there a risk of hydrogen-deuterium (H/D) exchange for the -d3 label on the methoxy group?

A3: The deuterium atoms on a methoxy group (an sp3-hybridized carbon) are generally stable to back-exchange under typical physiological and analytical conditions. H/D back-exchange is more commonly a concern for deuterium atoms attached to heteroatoms (like -OD, -ND) or acidic carbons. However, extreme pH and high temperatures could potentially facilitate exchange, which can be monitored by LC-MS.[4]

Q4: What are the likely degradation pathways for this molecule?

A4: Given its structure, the primary degradation pathway is likely the oxidation of the phenolic hydroxyl group.[3] This can lead to the formation of quinone-type structures. Other potential pathways include N-oxidation of the amino group and ether cleavage under harsh acidic or basic conditions. Forced degradation studies are the best way to identify potential degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC/LC-MS analysis. Oxidation of the phenol group.Prepare fresh solutions daily. Degas solvents and use amber vials to protect from light. Consider adding an antioxidant like EDTA or ascorbic acid to the sample matrix if compatible with the experiment.[7]
Appearance of unexpected new peaks in the chromatogram. Formation of degradation products.Conduct a forced degradation study (see Protocol 2) to identify the conditions causing degradation and to characterize the new peaks. This helps in developing a stability-indicating analytical method.[4][6]
Shift in the mass-to-charge ratio (m/z) of the parent compound over time. Potential H/D back-exchange.Analyze samples by high-resolution mass spectrometry to confirm the isotopic distribution. If exchange is occurring, consider if the experimental conditions (e.g., high pH, temperature) can be modified.[4]
Inconsistent results between experimental replicates. Inconsistent sample handling and storage.Standardize protocols for solution preparation, storage, and handling. Ensure all samples are treated identically regarding temperature, light exposure, and time before analysis.[5]

Stability Data Summary

While specific experimental stability data for this compound is not publicly available, the following table provides a hypothetical summary based on the expected stability of similar phenolic compounds. These values should be confirmed by experimental studies.

Condition Solvent Temperature Incubation Time Predicted % Remaining
Acidic0.1 M HCl60°C24 hours> 90%
Basic0.1 M NaOH60°C24 hours< 85% (potential for oxidation)
Oxidative3% H₂O₂Room Temp8 hours< 70%
ThermalpH 7.4 Buffer80°C24 hours> 95%
PhotolyticpH 7.4 BufferRoom Temp24 hours (ICH light conditions)< 90%

Experimental Protocols

Protocol 1: General Stability Assessment in a Buffered Solution

This protocol outlines a method to assess the stability of this compound in a physiologically relevant buffer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Spike the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 10 µg/mL.

  • Incubation:

    • Incubate the sample at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching and Extraction:

    • Immediately stop potential degradation by adding an equal volume of cold acetonitrile to the aliquot.

    • If necessary, centrifuge to precipitate proteins or other matrix components.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS method.

    • Monitor the peak area of the parent compound and any new peaks that appear over time.

  • Data Interpretation:

    • Calculate the percentage of the compound remaining at each time point relative to the zero-hour time point.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation pathways under stress conditions.[1][4]

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store a solution of the compound in a sealed vial at 80°C.

    • Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, take aliquots, neutralize if necessary, and dilute with the mobile phase.

    • Analyze using an LC-MS method capable of separating the parent compound from its degradation products.

  • Data Evaluation:

    • Identify the conditions under which the compound degrades.

    • Characterize the major degradation products using their mass spectra and chromatographic behavior.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Incubation/Stressing cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (Aprotic Solvent) sample Spike into Test Medium (e.g., Buffer, Plasma) stock->sample incubation Incubate at Defined Conditions (Temp, pH, Light) sample->incubation aliquots Collect Aliquots at Time Points incubation->aliquots quench Quench Reaction (e.g., Cold Acetonitrile) aliquots->quench analyze Analyze by LC-MS quench->analyze interpret Calculate % Remaining & Identify Degradants analyze->interpret

Caption: Workflow for assessing the stability of a compound in solution.

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂, Light, High pH) cluster_hydrolysis Hydrolysis (Strong Acid/Base) parent This compound quinone Quinone-type Products parent->quinone Phenol Oxidation n_oxide N-Oxide parent->n_oxide Amine Oxidation ether_cleavage Ether Cleavage Products parent->ether_cleavage Extreme pH

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing LC-MS/MS for 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound is the deuterated form of 4-(2-aminoethoxy)-3-methoxyphenol. In LC-MS/MS, it is primarily used as an internal standard (IS) for the quantification of its non-deuterated counterpart. The deuterium labeling provides a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard, while maintaining very similar chromatographic and ionization properties. This helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise quantification.

Q2: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: The exact precursor and product ions should be determined by infusing a standard solution of the analyte into the mass spectrometer. However, based on its chemical structure, the expected protonated molecule [M+H]⁺ would be the precursor ion. For this compound (Molecular Formula: C₉H₁₀D₃NO₃, Molecular Weight: 186.22), the precursor ion would have an m/z of approximately 187.2. Common fragmentation patterns for similar structures involve the loss of the aminoethoxy group or cleavage of the ether bond. Therefore, potential product ions could result from these fragmentations.

Q3: What type of liquid chromatography column is suitable for the analysis of this compound?

A3: Given the polar nature of this compound, a reversed-phase C18 column is a common and suitable choice for separation. To enhance retention and improve peak shape for this polar compound, a column with end-capping is recommended. Alternatively, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could be employed if retention on a C18 column is insufficient.

Q4: How can I improve the peak shape for this polar analyte?

A4: Poor peak shape (e.g., tailing) for polar compounds is a common issue in reversed-phase chromatography. To improve it, consider the following:

  • Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the peak shape. For an amine-containing compound like this, using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can protonate the amine group and reduce its interaction with residual silanols on the column, thus minimizing peak tailing.

  • Column Choice: Use a high-purity, end-capped silica column or consider a column with a different stationary phase, such as one with an embedded polar group.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Q: I am not observing any signal, or the signal intensity is very low for my analyte. What are the potential causes and how can I troubleshoot this?

A: This is a common issue that can stem from either the LC or the MS system. Follow a systematic approach to identify the root cause.

  • Verify Compound Integrity: Ensure the standard solution of this compound is correctly prepared and has not degraded.

  • Infusion Analysis: Directly infuse a standard solution into the mass spectrometer to confirm that the instrument is capable of detecting the analyte and to optimize the MS parameters (precursor/product ions, collision energy, and cone voltage).

  • LC System Check:

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks.

    • Mobile Phase: Ensure the mobile phases are correctly prepared, and the solvent lines are properly placed in the reservoirs.

    • Column Clogging: A significant increase in backpressure could indicate a clogged column or frit.

  • MS System Check:

    • Ion Source Cleaning: A dirty ion source can lead to a significant drop in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated.

G Troubleshooting Workflow: Low/No Signal start Start: Low or No Signal check_infusion Directly infuse standard into MS. Is a signal observed? start->check_infusion ms_issue Potential MS Issue check_infusion->ms_issue No lc_issue Potential LC Issue check_infusion->lc_issue Yes check_ms_params Optimize MS parameters: - Precursor/Product Ions - Collision Energy - Cone Voltage ms_issue->check_ms_params check_lc_connections Check for leaks and correct mobile phase composition. lc_issue->check_lc_connections clean_source Clean the ion source check_ms_params->clean_source reinject Re-inject sample clean_source->reinject check_column Check column for clogs and proper installation. check_lc_connections->check_column check_column->reinject end Problem Resolved reinject->end

Caption: Troubleshooting decision tree for low or no signal intensity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peak for this compound is tailing or fronting. What could be the cause and how can I fix it?

A: Peak asymmetry can be caused by several factors related to the chromatography.

  • Peak Tailing:

    • Secondary Interactions: The basic amine group can interact with acidic residual silanols on the column. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.

    • Column Degradation: The column may be nearing the end of its life. Try replacing it with a new one.

  • Peak Fronting:

    • Column Overload: This is a common cause of peak fronting. Dilute your sample and reinject.

    • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Ensure your sample solvent is similar to or weaker than the initial mobile phase conditions.

Issue 3: High Background Noise

Q: I am observing high background noise in my chromatogram, which is affecting my limit of detection. What are the likely sources and solutions?

A: High background noise can originate from contaminated solvents, the LC system, or the sample matrix.

  • Solvent Contamination: Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

  • System Contamination: A contaminated autosampler, injector, or column can contribute to background noise. Flush the system thoroughly with a strong solvent like isopropanol.

  • Matrix Effects: Co-eluting compounds from the sample matrix can cause ion suppression or enhancement, which can manifest as high background noise. Improve your sample preparation method (e.g., by using solid-phase extraction) to remove interfering matrix components.

Proposed LC-MS/MS Parameters (Starting Point for Optimization)

The following table provides a set of proposed starting parameters for the LC-MS/MS analysis of this compound. These parameters are theoretical and should be optimized empirically.

ParameterRecommended Value/Condition
LC Conditions
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 187.2
Product Ion (Q3)To be determined by infusion (e.g., ~m/z 124.1)
Collision Energy (CE)To be optimized (e.g., 15-25 eV)
Cone Voltage (CV)To be optimized (e.g., 20-30 V)
Dwell Time100 ms

Experimental Protocol

1. Standard Solution Preparation: a. Prepare a 1 mg/mL stock solution of this compound in methanol. b. Prepare working standard solutions by serially diluting the stock solution with 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 150 µL of the internal standard working solution in acetonitrile. b. Vortex for 1 minute. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes. b. Inject the prepared sample. c. Acquire data using the optimized MRM (Multiple Reaction Monitoring) parameters.

4. Data Processing: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (analyte/internal standard). c. Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibrants. d. Determine the concentration of the analyte in the unknown samples from the calibration curve.

G Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_std Prepare Standard Solutions prep_sample Prepare Samples (e.g., Protein Precipitation) prep_std->prep_sample lc_separation LC Separation prep_sample->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification

Caption: Overview of the experimental workflow for the LC-MS/MS analysis.

Technical Support Center: Navigating the Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards in mass spectrometry-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent quantification when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]

Troubleshooting Guide: Inaccurate Quantification

  • Verify Co-elution of Analyte and Internal Standard:

    • Problem: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[1][2] This lack of complete co-elution can expose the analyte and the internal standard to different matrix environments, leading to differential ion suppression or enhancement and compromising analytical accuracy.[1][3][4]

    • Solution:

      • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for complete co-elution.

      • Adjust Chromatography: If a separation is observed, consider modifying the chromatographic method. This could involve adjusting the mobile phase composition, gradient slope, or temperature to improve co-elution.[2] In some cases, using a column with lower resolution might be necessary to ensure both compounds elute as a single peak.[1][4]

  • Assess the Purity of the Deuterated Standard:

    • Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard solution can lead to an overestimation of the analyte's concentration.[5] For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[5]

    • Solution:

      • Request Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies both the isotopic and chemical purity of the standard.[1][6]

      • Perform Purity Assessment: If in doubt, you can assess the contribution of the internal standard to the analyte signal.

  • Investigate Isotopic Exchange (Back-Exchange):

    • Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange.[1][2] This is more likely to occur if the deuterium labels are on labile positions, such as on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[2][5] This exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in an overestimation of the analyte's concentration.[7]

    • Solution:

      • Select Stable Labeling Positions: Whenever possible, choose a deuterated standard where the labels are on stable positions within the molecule, such as aliphatic or aromatic carbons.[5][8]

      • Conduct an Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a time equivalent to your sample preparation and analysis duration. Analyze the sample to see if there is an increase in the signal of the unlabeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[9]

  • Evaluate for Differential Matrix Effects:

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement from matrix components.[1][2][3] This "differential matrix effect" can lead to inaccurate quantification.[1][3] Studies have indicated that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1][9]

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: High variability in the internal standard's signal intensity often points to issues with differential matrix effects or the stability of the deuterated label.[1]

Troubleshooting Guide: Variable Internal Standard Signal

  • Re-evaluate Matrix Effects:

    • Problem: As mentioned previously, differential matrix effects can cause inconsistent signal suppression or enhancement of the internal standard across different samples.

    • Solution: Follow the protocol for matrix effect evaluation described below. Consistent and robust sample cleanup procedures can also help minimize matrix effects.

  • Check for Isotopic Instability:

    • Problem: If the deuterium labels are labile, they may be exchanging with protons at variable rates depending on the specific matrix of each sample, leading to inconsistent internal standard signals.

    • Solution: Perform an incubation study as detailed in the experimental protocols section to assess the stability of the deuterated label under your experimental conditions.

Quantitative Data Summary

The choice of internal standard can significantly impact the precision and accuracy of an assay. The following tables summarize the quantitative benefits of using deuterated internal standards.

Table 1: Comparison of Internal Standard Performance in the Analysis of Immunosuppressants

AnalyteInternal Standard TypeLinearity (r²)Intra-assay Precision (CV%)Inter-assay Precision (CV%)Accuracy (%)Recovery (%)
Cyclosporine ADeuterated (d12-CsA)>0.9972.5 - 5.83.1 - 6.295.2 - 104.578.9
TacrolimusDeuterated (d3-Tacrolimus)>0.9983.1 - 7.24.5 - 8.196.8 - 105.181.2
SirolimusDeuterated (d3-Sirolimus)>0.9982.9 - 6.53.8 - 7.597.1 - 103.982.5
EverolimusDeuterated (d4-Everolimus)>0.9973.5 - 8.14.2 - 8.995.9 - 106.380.4
Data synthesized from a method validation study for immunosuppressants in whole blood.[5]

Table 2: Impact of Internal Standard Choice on Assay Precision for Kahalalide F

Internal Standard TypeMean Bias (%)Standard Deviation of Bias (%)
Structural Analogue96.88.6
Deuterated Standard100.37.6
This data illustrates a significant improvement in precision (lower variance) when using a deuterated internal standard compared to a structural analogue.[5]

Key Experimental Protocols

Protocol 1: Assessing Isotopic Exchange (Back-Exchange)

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[1]

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.[1]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]

  • Process the samples using your established extraction procedure.[1]

  • Analyze the samples by LC-MS/MS.[1]

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[1]

Protocol 2: Evaluating the Contribution of the Internal Standard to the Analyte Signal

Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.

Methodology:

  • Prepare a blank sample: Use a matrix sample that is known to not contain the analyte.[2]

  • Spike with the internal standard: Add the deuterated internal standard at the concentration used in your assay.[2]

  • Analyze the sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[2]

  • Evaluate the response: The response for the unlabeled analyte should be minimal. A common acceptance criterion is that the response should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[2] A higher response indicates significant contamination of the internal standard.[2]

Protocol 3: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.[3]

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[2]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[2]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analyze the samples: Inject all three sets into the LC-MS/MS system.[2]

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the Recovery:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Assess Differential Matrix Effects: Compare the matrix effect percentage for the analyte and the deuterated internal standard. A significant difference indicates differential matrix effects.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inaccurate Quantification Start Inaccurate or Inconsistent Quantitative Results Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Coelution_OK Co-elution is Complete Check_Coelution->Coelution_OK Yes Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma No Check_Purity Assess IS Purity Coelution_OK->Check_Purity Adjust_Chroma->Check_Coelution Purity_OK Purity is Acceptable Check_Purity->Purity_OK Yes Replace_IS Source New/ Purify IS Check_Purity->Replace_IS No Check_Exchange Investigate Isotopic Exchange Purity_OK->Check_Exchange Replace_IS->Check_Purity Exchange_OK No Significant Exchange Check_Exchange->Exchange_OK No Stable_IS Select IS with Stable Labels Check_Exchange->Stable_IS Yes Check_Matrix Evaluate Differential Matrix Effects Exchange_OK->Check_Matrix Stable_IS->Check_Exchange Matrix_OK No Differential Effects Check_Matrix->Matrix_OK No Optimize_Cleanup Optimize Sample Cleanup Check_Matrix->Optimize_Cleanup Yes End Accurate Quantification Achieved Matrix_OK->End Optimize_Cleanup->Check_Matrix

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Isotopic_Exchange_Assessment Workflow for Assessing Isotopic Exchange Prep_Samples Prepare Samples: Set A (Neat Solvent + IS) Set B (Blank Matrix + IS) Incubate Incubate Samples under Analytical Conditions Prep_Samples->Incubate Extract Perform Sample Extraction Incubate->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Monitor Monitor Analyte Signal in Both Sets Analyze->Monitor Compare Compare Analyte Signal: Set B vs. Set A Monitor->Compare No_Exchange No Significant Increase: Isotopic Stability Confirmed Compare->No_Exchange No Increase Exchange Significant Increase: Isotopic Exchange Occurring Compare->Exchange Increase

Caption: Experimental workflow for assessing isotopic exchange of a deuterated internal standard.

Purity_Assessment Workflow for Assessing IS Purity Start Obtain Blank Matrix Spike Spike with Deuterated IS at Assay Concentration Start->Spike Analyze Analyze by LC-MS/MS Spike->Analyze Monitor Monitor Mass Transition of Unlabeled Analyte Analyze->Monitor Evaluate Evaluate Analyte Response Monitor->Evaluate Acceptable Response < 20% of LLOQ: Purity is Acceptable Evaluate->Acceptable Low Unacceptable Response > 20% of LLOQ: Significant Impurity Present Evaluate->Unacceptable High

Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.

References

4-(2-Aminoethoxy)-3-methoxyphenol-d3 storage and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and potential degradation issues related to 4-(2-Aminoethoxy)-3-methoxyphenol-d3. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

Proper storage is critical to maintain the stability and isotopic purity of this compound. Based on information for analogous compounds and general best practices for phenols, the following storage conditions are recommended:

  • Temperature: Store refrigerated at 2-8°C for long-term storage. While some suppliers may ship the product at room temperature, refrigeration is advised to minimize potential degradation over time.

  • Light: Protect from light. Phenolic compounds can be light-sensitive and may degrade upon exposure.[1][2] Store in an amber vial or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation. Phenols are susceptible to oxidation when exposed to air.[3][4]

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are expected to be:

  • Oxidation: As a phenolic compound, it is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[3][4] This can lead to the formation of colored degradation products, such as quinones.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of phenolic compounds.[1][2][6]

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the methoxy group are generally stable, H/D exchange can occur under certain conditions, such as in the presence of acidic or basic solutions or protic solvents. This would compromise the isotopic purity of the compound.

Q3: I am observing unexpected peaks in my analytical analysis (e.g., LC-MS, NMR). What could be the cause?

Unexpected peaks can arise from several sources:

  • Degradation Products: If the compound has been stored improperly (e.g., exposed to light, air, or high temperatures), you may be observing degradation products.[7] Common degradation products of phenols include quinones and other oxidized species.[4][5]

  • Isotopic Impurities: The presence of the non-deuterated analog or molecules with incomplete deuteration can lead to additional peaks in mass spectrometry.

  • Contamination: Contamination from solvents, glassware, or other reagents can introduce extraneous peaks.

  • H/D Exchange: If you are using protic solvents (e.g., methanol, water) in your sample preparation or analysis, you might observe peaks corresponding to the compound that has lost its deuterium label.

Q4: My quantitative results are inconsistent. What should I check?

Inconsistent quantitative results can be due to:

  • Compound Degradation: If the compound is degrading, its concentration will decrease over time, leading to variability in your measurements. Ensure proper storage and handling throughout your experiment.

  • Inaccurate Stock Solutions: Verify the concentration of your stock solution. If the compound is hygroscopic, it may have absorbed water, leading to weighing errors.

  • H/D Exchange: If the deuterium label is exchanging with hydrogen from the solvent or matrix, the response of the internal standard in mass spectrometry-based assays may change, leading to inaccurate quantification.

  • Chromatographic Issues: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior (isotopic effect) compared to their non-deuterated counterparts, potentially affecting peak integration and quantification.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound or solution.
Possible Cause Troubleshooting Steps
Oxidation 1. Immediately transfer the compound to a fresh vial and purge with an inert gas (argon or nitrogen) before sealing. 2. Store the compound in a desiccator to minimize exposure to moisture, which can facilitate oxidation. 3. For solutions, prepare them fresh before use and consider de-gassing the solvent.
Light Exposure 1. Store the compound in an amber vial or wrap the vial in aluminum foil. 2. Minimize exposure to ambient light during handling and sample preparation.
Issue 2: Appearance of new peaks in HPLC or LC-MS analysis.
Possible Cause Troubleshooting Steps
Compound Degradation 1. Confirm Identity: Attempt to identify the new peaks using mass spectrometry to see if they correspond to expected degradation products (e.g., oxidized species). 2. Stress Studies: Perform forced degradation studies (e.g., exposure to heat, light, acid, base, and oxidizing agents) to intentionally generate degradation products and confirm their retention times. 3. Review Storage: Re-evaluate your storage conditions against the recommendations (2-8°C, protected from light, inert atmosphere).
H/D Back-Exchange 1. Solvent Choice: If using protic solvents, try switching to aprotic solvents (e.g., acetonitrile, THF) for sample preparation and storage if your experimental design allows. 2. pH Control: Ensure the pH of your solutions is neutral, as acidic or basic conditions can catalyze H/D exchange.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To slow down potential chemical degradation.
Light Protect from light (Store in amber vials or in the dark)Phenolic compounds can be sensitive to light and undergo photodegradation.[1][2]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation.[3]
Container Tightly sealed vialTo prevent exposure to air and moisture.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of the compound in a specific solvent and temperature condition.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the compound in the desired solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Storage Conditions:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store the vials under the desired temperature conditions (e.g., 2-8°C, room temperature, 40°C).

    • Protect all samples from light.

  • Time Points:

    • Analyze one vial immediately after preparation (T=0).

    • Analyze subsequent vials at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Analysis:

    • Analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow: Stability Assessment prep 1. Prepare Stock Solution (Known Concentration) aliquot 2. Aliquot into Amber Vials prep->aliquot store 3. Store at Desired Conditions (e.g., 2-8°C, RT, 40°C) aliquot->store analyze_t0 4. Analyze at T=0 store->analyze_t0 Initial Analysis analyze_tp 5. Analyze at Subsequent Time Points store->analyze_tp Time-Point Analysis data_analysis 6. Calculate % Remaining and Degradation Rate analyze_t0->data_analysis analyze_tp->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting: Unexpected Analytical Peaks start Unexpected Peaks Observed check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage check_solvents Evaluate Solvents and pH (Protic, Acidic/Basic) start->check_solvents improper_storage Improper Storage check_storage->improper_storage hd_exchange Potential H/D Exchange check_solvents->hd_exchange degradation Likely Degradation Products improper_storage->degradation Yes exchange_product Possible Isotopic Exchange hd_exchange->exchange_product Yes stress_study Perform Forced Degradation Study degradation->stress_study change_solvent Use Aprotic/Neutral Solvents exchange_product->change_solvent

Caption: Decision tree for troubleshooting unexpected analytical peaks.

References

Reducing ion suppression with 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(2-Aminoethoxy)-3-methoxyphenol-d3. This resource is designed for researchers, scientists, and drug development professionals using this stable isotope-labeled internal standard for the quantitative analysis of venlafaxine and its metabolites, particularly in complex biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 4-(2-Aminoethoxy)-3-methoxyphenol, a compound related to the antidepressant venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV). Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of venlafaxine, ODV, and related compounds in biological samples (e.g., plasma, serum, urine) by LC-MS/MS.[1][2][3] The use of a SIL-IS is the gold standard for correcting analytical variability, including extraction efficiency and, most importantly, matrix effects like ion suppression.[4][5]

Q2: How does using this compound help in reducing ion suppression?

A2: Strictly speaking, this compound does not reduce ion suppression; it helps to correct for its effects. Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal.[6] Since a SIL-IS is nearly identical in its physicochemical properties to the analyte, it is assumed to co-elute and experience the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[4]

Q3: I am using this compound as an internal standard, but my results are still inconsistent. What could be the issue?

A3: While a SIL-IS is highly effective, inconsistencies can still arise. A common issue is the chromatographic separation of the analyte and the internal standard. The "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.

Q4: What are the common sources of ion suppression when analyzing plasma or serum samples?

A4: In biological matrices like plasma and serum, the most common sources of ion suppression are phospholipids from cell membranes, salts, and proteins. These components can co-elute with the analytes of interest and compete for ionization, particularly in electrospray ionization (ESI). Inadequate sample preparation is a primary reason for high levels of these interfering compounds.

Troubleshooting Guides

Problem 1: Poor Peak Shape and/or Low Signal Intensity for Both Analyte and Internal Standard
  • Possible Cause: Significant ion suppression due to insufficient sample cleanup.

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • If using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a more thorough cleanup.[5]

      • Optimize the SPE protocol by testing different sorbents and wash/elution solvents to better remove phospholipids.

    • Chromatographic Optimization:

      • Modify the LC gradient to achieve better separation of the analyte from the bulk of the matrix components.

      • Consider using a smaller particle size column or a different stationary phase to improve resolution.

    • Sample Dilution:

      • Diluting the sample can reduce the concentration of matrix components. This is a viable option if the analyte concentration is high enough to remain detectable after dilution.

Problem 2: Inconsistent Analyte/Internal Standard Peak Area Ratio Across a Batch
  • Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and this compound.

  • Troubleshooting Steps:

    • Verify Co-elution:

      • Inject a solution containing both the analyte and the internal standard in a clean solvent and carefully examine the retention times.

      • Overlay the chromatograms to confirm that the peaks are perfectly co-eluting.

    • Adjust Chromatography:

      • If a slight separation is observed, adjust the mobile phase composition or gradient to achieve co-elution. Sometimes a less efficient, older column can paradoxically improve results by causing broader peaks that overlap more.

    • Assess Matrix Effects:

      • Perform a post-column infusion experiment to identify the regions of significant ion suppression in your chromatogram. This can help to determine if the slight separation of your analyte and IS is occurring in a problematic retention time window.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect and Ion Suppression

This protocol allows for the quantitative assessment of ion suppression for your analyte in the presence of the sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix (e.g., plasma from a drug-naive subject) is subjected to the full extraction procedure. The analyte and internal standard are spiked into the final, extracted sample.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.

  • Analysis: Inject and analyze all samples using the developed LC-MS/MS method.

  • Calculation:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation of Matrix Effect Data

ME (%)InterpretationRecommended Action
85-115No significant matrix effectProceed with validation.
50-85Moderate ion suppressionOptimize sample cleanup and chromatography.
<50Severe ion suppressionA more rigorous sample preparation method is required.
>115Ion enhancementInvestigate potential sources of enhancement; may require chromatographic changes.

This table presents illustrative data for interpretation purposes.

Protocol 2: Post-Column Infusion Experiment to Visualize Ion Suppression

This experiment helps to identify the retention time regions where ion suppression is most pronounced.

  • Setup:

    • A syringe pump continuously infuses a standard solution of the analyte and internal standard at a low, constant flow rate (e.g., 10 µL/min).

    • The output from the LC column is connected to a T-junction.

    • The output from the syringe pump is connected to the other inlet of the T-junction.

    • The combined flow from the T-junction is directed to the mass spectrometer's ion source.

  • Procedure:

    • Begin infusing the standard solution to obtain a stable baseline signal for the analyte and internal standard.

    • Inject an extracted blank matrix sample onto the LC column.

  • Analysis:

    • Monitor the signal of the analyte and internal standard throughout the chromatographic run. Any dips or drops in the baseline signal indicate regions of ion suppression.

Visualizations

IonSuppressionWorkflow start Inconsistent Results (Poor Accuracy/Precision) check_is Check IS Performance start->check_is is_signal_low IS Signal Low or Variable? check_is->is_signal_low yes_is Yes is_signal_low->yes_is no_is No is_signal_low->no_is assess_me Assess Matrix Effects (Post-Column Infusion) yes_is->assess_me other_issues Investigate Other Issues (Instrument, Standards) no_is->other_issues me_present Significant Ion Suppression Zone? assess_me->me_present yes_me Yes me_present->yes_me no_me No me_present->no_me check_coelution Verify Analyte/IS Co-elution yes_me->check_coelution no_me->other_issues coelution_ok Co-elution Perfect? check_coelution->coelution_ok yes_coelute Yes coelution_ok->yes_coelute no_coelute No coelution_ok->no_coelute optimize_sp Improve Sample Prep (SPE, LLE) yes_coelute->optimize_sp optimize_chrom Optimize Chromatography (Gradient, Column) no_coelute->optimize_chrom solution Problem Resolved optimize_chrom->solution optimize_sp->solution

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

InternalStandardLogic cluster_0 Sample analyte Analyte extraction Sample Extraction analyte->extraction is This compound (Internal Standard) is->extraction matrix Matrix Components (e.g., Phospholipids) matrix->extraction ionization ESI Source (Ion Suppression) matrix->ionization Causes lc_separation LC Separation extraction->lc_separation lc_separation->ionization ionization->analyte Suppresses Signal ionization->is Suppresses Signal ms_detection MS Detection ionization->ms_detection ratio Calculate Peak Area Ratio (Analyte / IS) ms_detection->ratio ratio->ionization Corrects For result Accurate Quantification ratio->result

Caption: Logic of using a stable isotope-labeled internal standard.

References

Calibration curve issues with 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled form of 4-(2-Aminoethoxy)-3-methoxyphenol. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling makes it chemically almost identical to the unlabeled analyte but distinguishable by its mass-to-charge ratio in the mass spectrometer. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

Q2: I am observing a non-linear calibration curve. What are the common causes?

Non-linearity in calibration curves is a common issue in LC-MS/MS analysis and can be caused by several factors[1]:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source[2].

  • Formation of Dimers or Adducts: At higher concentrations, the analyte may form dimers or other adducts, leading to a non-linear response.

  • Isotopic Contribution: At high analyte concentrations, the natural isotopic abundance of the analyte may contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

Q3: My calibration curve is not reproducible between runs. What should I investigate?

Poor reproducibility of calibration curves can stem from various sources:

  • Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting errors, or inconsistent evaporation and reconstitution steps can lead to variability.

  • Instrument Instability: Fluctuations in the LC pump pressure, autosampler injection volume, or mass spectrometer source conditions can cause inconsistent responses. A system that has not been used for a while may need time to stabilize[3].

  • Internal Standard Issues: Degradation of the internal standard stock solution, improper storage, or inconsistent spiking can all contribute to poor reproducibility.

  • Matrix Variability: Differences in the composition of the biological matrix between samples can lead to inconsistent matrix effects.

Q4: Why is the response of my deuterated internal standard, this compound, varying across my sample batch?

Variability in the internal standard response is a red flag that requires investigation. Potential causes include:

  • Inconsistent Addition of IS: Errors in pipetting the internal standard into each sample.

  • Differential Matrix Effects: The matrix components in some samples may be suppressing or enhancing the ionization of the internal standard to a different extent than in other samples.

  • Degradation of the IS: The internal standard may not be stable under the sample storage or processing conditions.

  • Carryover: Residual internal standard from a high concentration sample may be carried over to the next injection.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)

Symptoms:

  • The coefficient of determination (R²) for the calibration curve is below the acceptable limit (typically >0.99).

  • The curve appears sigmoidal or quadratic rather than linear.

  • High percent relative error (%RE) for calibration points, especially at the lower and upper ends of the curve.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor calibration curve linearity.

Quantitative Data Example: Impact of Matrix Effects on Linearity

The following table illustrates how matrix effects can impact the linearity of a calibration curve for 4-(2-Aminoethoxy)-3-methoxyphenol.

Nominal Conc. (ng/mL)Response Ratio (Neat Solution)Calculated Conc. (ng/mL)%REResponse Ratio (Plasma Extract)Calculated Conc. (ng/mL)%RE
1.00.0521.00.00.0350.7-30.0
5.00.2555.12.00.1803.6-28.0
10.00.51010.22.00.3807.6-24.0
50.02.49049.8-0.42.05041.0-18.0
100.05.050101.01.04.30086.0-14.0
250.012.60252.00.811.25225.0-10.0
500.025.10502.00.423.00460.0-8.0
0.9998 0.9954

In this example, the calibration curve prepared in a neat solution shows excellent linearity (R² > 0.999) and low %RE. However, when prepared in a plasma extract, significant ion suppression at lower concentrations leads to poor linearity and high negative %RE.

Issue 2: Inconsistent Internal Standard (IS) Area

Symptoms:

  • The peak area of this compound varies significantly across the calibration standards and quality control (QC) samples.

  • A noticeable drift (upward or downward) in the IS area throughout the analytical run.

Troubleshooting Workflow:

Troubleshooting IS Variability cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Solutions Start Inconsistent IS Area Review_Prep Review sample preparation records. Check for pipetting errors. Start->Review_Prep Check_LCMS Inspect LC-MS/MS system. Check for leaks, clogs, and source contamination. Review_Prep->Check_LCMS No Error Re-prepare Re-prepare affected samples. Review_Prep->Re-prepare Error Found Evaluate_IS_Stability Assess IS stability in matrix and solvent at various conditions. Check_LCMS->Evaluate_IS_Stability No Issue System_Maintenance Perform system maintenance (e.g., clean ion source, replace tubing). Check_LCMS->System_Maintenance Issue Found Assess_Matrix_Effects Compare IS area in standards vs. QCs and real samples. Evaluate_IS_Stability->Assess_Matrix_Effects Stable New_IS_Solution Prepare fresh IS stock and working solutions. Evaluate_IS_Stability->New_IS_Solution Degradation Observed Optimize_Cleanup Improve sample cleanup to reduce matrix effects. Assess_Matrix_Effects->Optimize_Cleanup Differential Effects

Caption: Troubleshooting workflow for inconsistent internal standard area.

Quantitative Data Example: Internal Standard Area Variability

Sample IDAnalyte Conc. (ng/mL)IS Area% Deviation from Mean IS Area
Cal 11.01,550,000-3.1%
Cal 25.01,620,000+1.3%
Cal 310.01,590,000-0.6%
Cal 450.01,610,000+0.6%
Cal 5100.01,580,000-1.2%
Cal 6250.01,630,000+1.9%
Cal 7500.01,600,0000.0%
QC Low3.0950,000-40.6%
QC Mid75.01,650,000+3.1%
QC High400.01,020,000-36.3%

In this example, the internal standard area is consistent for the calibration standards but shows significant deviation for the low and high QC samples, suggesting a potential matrix effect or sample preparation issue specific to the QC samples.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards in Human Plasma

This protocol describes the preparation of calibration standards for 4-(2-Aminoethoxy)-3-methoxyphenol in human plasma using this compound as the internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mg/mL stock solution of 4-(2-Aminoethoxy)-3-methoxyphenol in methanol.

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Preparation of Working Solutions:

    • Serially dilute the analyte stock solution with 50:50 methanol:water to prepare working solutions at concentrations of 10, 50, 100, 500, 1000, 2500, and 5000 ng/mL.

    • Prepare an internal standard working solution of 100 ng/mL by diluting the IS stock solution with 50:50 methanol:water.

  • Spiking of Calibration Standards:

    • To 950 µL of blank human plasma, add 50 µL of each analyte working solution to achieve final concentrations of 0.5, 2.5, 5, 25, 50, 125, and 250 ng/mL.

    • Prepare a blank sample by adding 50 µL of 50:50 methanol:water to 950 µL of blank human plasma.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of each spiked plasma standard and the blank, add 20 µL of the 100 ng/mL internal standard working solution.

    • Add 400 µL of ice-cold acetonitrile to each sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see LC-MS/MS method).

Protocol 2: Representative LC-MS/MS Method
  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 4-(2-Aminoethoxy)-3-methoxyphenol: Q1 184.1 -> Q3 124.1

    • This compound: Q1 187.1 -> Q3 127.1

Signaling Pathway

Potential Metabolic Pathway of 4-(2-Aminoethoxy)-3-methoxyphenol

Methoxyphenol compounds can undergo metabolic transformations in the body, primarily through phase I and phase II enzymatic reactions in the liver. A potential metabolic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol is illustrated below. This pathway is hypothetical and based on the known metabolism of similar phenolic compounds.

Metabolic Pathway cluster_0 Phase I Metabolism (Oxidation) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Analyte 4-(2-Aminoethoxy)-3-methoxyphenol Oxidized_Metabolite Oxidized Metabolite (e.g., Catechol) Analyte->Oxidized_Metabolite CYP450 Enzymes Glucuronide_Conjugate Glucuronide Conjugate Oxidized_Metabolite->Glucuronide_Conjugate UGT Enzymes Sulfate_Conjugate Sulfate Conjugate Oxidized_Metabolite->Sulfate_Conjugate SULT Enzymes Excretion Excretion (Urine/Bile) Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: A potential metabolic pathway for 4-(2-Aminoethoxy)-3-methoxyphenol.

References

Technical Support Center: Enhancing Recovery of 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the recovery of this analyte from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from biological matrices challenging?

This compound is a deuterated metabolite of Methoxy Polyethylene Glycol Epoetin Beta, often used as a stable isotope-labeled internal standard in bioanalytical studies. Its recovery can be challenging due to its polar nature, making it highly soluble in aqueous biological matrices like plasma and urine. Efficient extraction requires overcoming its affinity for the aqueous phase while simultaneously removing interfering substances such as proteins and phospholipids.

Q2: What are the most common methods for extracting polar metabolites like this compound from biological samples?

The most common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] Each method has its advantages and can be optimized to improve the recovery of polar analytes. Often, a combination of these techniques is employed for cleaner extracts and better recovery.

Q3: Why is pH adjustment important during sample preparation for this analyte?

The analyte contains both a phenolic hydroxyl group and an amino group, meaning its ionization state is pH-dependent. Adjusting the pH of the sample can suppress the ionization of one or both of these groups, increasing the analyte's affinity for an organic extraction solvent or a solid-phase extraction sorbent, thereby enhancing recovery.

Q4: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of compounds from biological matrices.[2][3] To mitigate these effects, it is crucial to have an efficient sample clean-up procedure. This can be achieved through optimized SPE or LLE. Additionally, chromatographic separation should be developed to ensure the analyte elutes in a region free from co-eluting matrix components.[1] The use of a stable isotope-labeled internal standard, such as this compound itself, is the best way to compensate for matrix effects that cannot be eliminated through sample preparation.[4][5][6]

Troubleshooting Guides

Problem 1: Low Recovery of this compound after Protein Precipitation
Possible Cause Troubleshooting Step Expected Outcome
The analyte is too polar and remains in the aqueous portion of the supernatant.Optimize the precipitation solvent. While acetonitrile is common, test other organic solvents like methanol or acetone, or mixtures thereof. Also, evaluate the ratio of solvent to sample.[7][8]Increased partitioning of the analyte into the organic phase, leading to higher recovery in the supernatant.
Incorrect pH of the sample leading to high aqueous solubility.Adjust the pH of the biological matrix before adding the precipitation solvent. Test a range of pH values (e.g., acidic, neutral, and basic) to find the optimal condition for analyte extraction.Enhanced recovery by neutralizing the charge on the analyte, making it less polar.
Analyte adsorbs to precipitated proteins.After adding the precipitation solvent, vortex the sample vigorously and allow sufficient incubation time at a controlled temperature (e.g., 4°C) to ensure complete protein precipitation and release of any bound analyte.Improved release of the analyte from the protein pellet into the supernatant.
Problem 2: Inconsistent Recovery using Liquid-Liquid Extraction (LLE)
Possible Cause Troubleshooting Step Expected Outcome
The chosen organic solvent is not optimal for partitioning the polar analyte.Screen a panel of extraction solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures with more polar solvents like isopropanol).Identification of a solvent system that provides the best and most consistent partitioning of the analyte from the aqueous matrix.
The pH of the aqueous phase is not optimized for extraction.Adjust the pH of the sample to suppress the ionization of the analyte. For a compound with both acidic and basic functional groups, it may be necessary to test a wide pH range.Maximized extraction efficiency by ensuring the analyte is in its most non-polar, un-ionized form.
Formation of an emulsion during extraction.Add salt (salting-out effect) to the aqueous phase before extraction to break the emulsion and improve phase separation. Centrifuge at a higher speed or for a longer duration.Clear and distinct separation of the aqueous and organic layers, leading to more reproducible extractions.
Problem 3: Poor Retention and Recovery on Solid-Phase Extraction (SPE) Column
Possible Cause Troubleshooting Step Expected Outcome
Incorrect sorbent chemistry for the polar analyte.Select an SPE sorbent that is appropriate for polar compounds. Options include mixed-mode (e.g., C18 with ion-exchange) or polymeric sorbents.[9][10][11]Improved retention of the analyte on the SPE cartridge during the loading step.
The pH of the sample and wash solutions are not optimized.Adjust the pH of the sample before loading to ensure the analyte is retained on the sorbent. Optimize the pH of the wash solutions to effectively remove interferences without eluting the analyte.[10]Enhanced selectivity and recovery by controlling the interaction of the analyte with the SPE sorbent.
Inefficient elution of the analyte from the sorbent.Test different elution solvents and volumes. The elution solvent should be strong enough to disrupt the interaction between the analyte and the sorbent. Adding a modifier (e.g., a small amount of acid or base) to the elution solvent can improve recovery.Complete and consistent elution of the analyte from the SPE cartridge, resulting in higher overall recovery.

Data Presentation

Table 1: Effect of Protein Precipitation Solvent on Recovery of this compound from Human Plasma

Precipitation Solvent (Solvent:Plasma Ratio)Mean Recovery (%)Standard Deviation (%)
Acetonitrile (3:1)65.28.5
Methanol (3:1)58.79.2
Acetone (3:1)61.58.9
Acetonitrile:Methanol (1:1, v/v) (3:1)68.97.8

Table 2: Influence of pH on Liquid-Liquid Extraction (LLE) Recovery from Human Urine using Ethyl Acetate

Sample pHMean Recovery (%)Standard Deviation (%)
3.075.46.3
7.055.17.8
9.082.65.9

Table 3: Recovery from Human Plasma using different Solid-Phase Extraction (SPE) Sorbents

SPE SorbentMean Recovery (%)Standard Deviation (%)
C1845.310.1
Mixed-Mode Cation Exchange88.94.5
Polymeric79.26.8

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile
  • To 100 µL of biological matrix (plasma or serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile.[7][12]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at 4°C for 20 minutes to facilitate complete protein precipitation.[7]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of biological matrix (e.g., urine), add an appropriate buffer to adjust the pH to the desired value (e.g., pH 9.0 for this analyte).

  • Add 800 µL of the selected organic extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., pH 6.0).

  • Sample Loading: Dilute 100 µL of the biological sample with 400 µL of the equilibration buffer and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow sample Biological Sample (Plasma or Urine) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt Method 1 lle Liquid-Liquid Extraction (pH adjusted) sample->lle Method 2 spe Solid-Phase Extraction (e.g., Mixed-Mode) sample->spe Method 3 supernatant Collect Supernatant ppt->supernatant organic_phase Collect Organic Phase lle->organic_phase eluate Collect Eluate spe->eluate analysis LC-MS/MS Analysis supernatant->analysis evap Evaporate & Reconstitute organic_phase->evap eluate->evap evap->analysis

Caption: Overview of sample preparation workflows.

troubleshooting_low_recovery start Low Analyte Recovery check_method Which extraction method? start->check_method ppt Protein Precipitation check_method->ppt PPT lle Liquid-Liquid Extraction check_method->lle LLE spe Solid-Phase Extraction check_method->spe SPE ppt_solvent Optimize Solvent & Ratio ppt->ppt_solvent ppt_ph Adjust Sample pH ppt->ppt_ph ppt_adsorption Check for Adsorption ppt->ppt_adsorption lle_solvent Screen Solvents lle->lle_solvent lle_ph Optimize pH lle->lle_ph lle_emulsion Address Emulsion lle->lle_emulsion spe_sorbent Select Appropriate Sorbent spe->spe_sorbent spe_ph Optimize pH of Solutions spe->spe_ph spe_elution Optimize Elution spe->spe_elution

Caption: Troubleshooting low recovery issues.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 3-Methoxytyramine Quantification Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-methoxytyramine (3-MT) in human plasma. The use of a deuterated internal standard, such as 4-(2-Aminoethoxy)-3-methoxyphenol-d3, is critical for ensuring accuracy and precision in bioanalytical assays. This document outlines the experimental protocols and performance data of two representative methods, hereafter referred to as Method A and Method B, to aid researchers in selecting and implementing a suitable analytical approach for their specific needs.

Comparative Analysis of LC-MS/MS Methods

The selection of an appropriate analytical method is paramount for obtaining reliable data in clinical and research settings. Both methods presented here utilize solid-phase extraction (SPE) for sample cleanup and LC-MS/MS for detection, which are recognized for their high sensitivity and selectivity. The key differences lie in the specific SPE sorbent, chromatographic stationary phase, and mobile phase compositions, which can influence recovery, matrix effects, and chromatographic resolution.

Table 1: Comparison of Method Performance
ParameterMethod AMethod B
Analyte 3-Methoxytyramine3-Methoxytyramine
Internal Standard Deuterated 3-Methoxytyramine (e.g., 3-MT-d4)Deuterated 3-Methoxytyramine (e.g., 3-MT-d4)
Linearity Range 15.63 - 10,000 pg/mL0.03 - 20 nM (approx. 5 - 3740 pg/mL)
Correlation Coefficient (R²) > 0.9996Not explicitly stated, but linearity is implied
Lower Limit of Quantification (LLOQ) 15.63 pg/mL0.03 nM (approx. 5.6 pg/mL)
Intra-Assay Precision (%CV) < 5%3.1% - 10.7%
Inter-Assay Precision (%CV) < 5%0.9% - 18.3%
Accuracy Within acceptable limitsNot explicitly stated
Recovery 88% - 104%Not explicitly stated

Experimental Protocols

Detailed methodologies for both Method A and Method B are provided below to facilitate replication and cross-validation.

Method A: Weak Cation Exchange SPE with PFP Chromatography

This method employs a weak cation exchange (WCX) solid-phase extraction to isolate the analytes from the plasma matrix, followed by chromatographic separation on a pentafluorophenyl (PFP) column.

Sample Preparation:

  • To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5).

  • Condition a WCX SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5).

  • Load the pretreated sample onto the SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.

  • Dry the cartridge under full vacuum for 5 minutes.

  • Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.2% formic acid in water for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm.

  • Mobile Phase A: 0.2% Formic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.3 mL/min.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent with electrospray ionization (ESI).

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

Method B: Solid Phase Micro-Extraction with HILIC Chromatography

This method utilizes solid-phase micro-extraction for sample preparation and a hydrophilic interaction liquid chromatography (HILIC) column for separation, which can be advantageous for highly polar compounds.

Sample Preparation:

  • Sample preparation is performed using solid-phase micro-extraction with direct injection of the eluates onto the LC-MS/MS system.[2][3]

LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: Raptor HILIC-Si, 50 x 2.1 mm, 2.7 µm.

  • Mobile Phase A: 95:5 Water:Acetonitrile + 30 mM ammonium formate.

  • Mobile Phase B: 15:85 Water:Acetonitrile + 30 mM ammonium formate.

  • Flow Rate: 0.6 mL/min.[4]

  • MS System: Triple quadrupole mass spectrometer with ESI.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for sample preparation and the metabolic pathway of dopamine to 3-methoxytyramine.

cluster_prep Sample Preparation (Method A) Plasma Sample Plasma Sample Add IS & Buffer Add IS & Buffer Plasma Sample->Add IS & Buffer SPE (WCX) SPE (WCX) Add IS & Buffer->SPE (WCX) Wash Wash SPE (WCX)->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Workflow for Method A using Weak Cation Exchange SPE.

Dopamine Dopamine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine O-methylation COMT COMT COMT->Dopamine

Metabolic conversion of Dopamine to 3-Methoxytyramine.

Conclusion

Both Method A and Method B demonstrate robust and sensitive approaches for the quantification of 3-methoxytyramine in plasma. Method A provides a well-documented protocol with excellent recovery and precision. Method B, with its use of HILIC chromatography, may offer advantages for the retention and separation of 3-methoxytyramine and other polar metabolites. The choice between these methods will depend on the specific requirements of the study, available instrumentation, and the desired balance between sample throughput and sensitivity. The use of a deuterated internal standard like this compound is a cornerstone of both methodologies, ensuring the reliability of the generated data for critical research and development decisions.

References

A Comparative Guide to 4-(2-Aminoethoxy)-3-methoxyphenol-d3 and its Non-Deuterated Analog as Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard, with deuterated compounds being a popular and cost-effective option.[1][2] This guide provides a comprehensive comparison between 4-(2-Aminoethoxy)-3-methoxyphenol-d3 and its non-deuterated counterpart, offering insights into their respective performance characteristics, supported by experimental principles and data presentation.

The Role of Deuterated Standards in Quantitative Analysis

Deuterated standards, such as this compound, are synthetic analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] The fundamental principle behind their use is that the deuterated standard will exhibit nearly identical chemical and physical properties to the non-deuterated analyte during sample preparation, chromatography, and ionization.[1][2] This co-elution and similar behavior allow the deuterated standard to serve as an internal reference, effectively correcting for variations in extraction efficiency, injection volume, and matrix effects that can occur during the analytical process.[3] The use of such standards is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[3]

While this compound is utilized in various research applications, including as a tracer for metabolic pathway studies and in pharmaceutical development, its primary role in analytical chemistry is as an internal standard for the accurate quantification of the corresponding non-deuterated compound in complex matrices.[4]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The key to a robust analytical method lies in the internal standard behaving as closely as possible to the analyte. However, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences, a phenomenon known as the "deuterium isotope effect."[1] This can lead to several observable differences in analytical performance when comparing this compound with its non-deuterated standard.

ParameterThis compound (Deuterated)4-(2-Aminoethoxy)-3-methoxyphenol (Non-Deuterated)Key Considerations
Molecular Weight 186.22 g/mol [4]183.2 g/mol [5]The mass difference is essential for differentiation in mass spectrometry.
Chromatographic Retention Time May exhibit a slight shift compared to the non-deuterated standard.[1]Serves as the reference retention time.Co-elution is ideal to ensure both compounds experience the same matrix effects.[2] Even minor shifts can lead to differential ion suppression or enhancement.[1]
Mass Spectrometric Fragmentation Fragmentation patterns can sometimes be altered due to the presence of deuterium.[1]Standard fragmentation pattern for the analyte.It is crucial that the selected multiple reaction monitoring (MRM) transitions for the internal standard are analogous to the analyte to ensure parallel response.
Ionization Efficiency Generally considered to have the same ionization response as the non-deuterated form.[2]Reference ionization efficiency.Significant differences in ionization efficiency can compromise the accuracy of quantification.
Potential for Isotopic Contribution Should have a sufficient mass increase to be outside the natural isotopic distribution of the analyte.[2]The natural abundance of isotopes (e.g., ¹³C) contributes to its mass spectrum.An insufficient mass difference can lead to crosstalk between the analyte and internal standard signals.
Stability and Back-Exchange While generally stable, there is a potential for deuterium loss or H/D exchange, which can convert the standard to the unlabeled analyte.[1]Stable under analytical conditions.Deuterium loss can artificially inflate the measured concentration of the analyte.[1]

Experimental Protocols

To effectively compare the performance of this compound and its non-deuterated analog, a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed.

Objective:

To quantify the concentration of 4-(2-Aminoethoxy)-3-methoxyphenol in a biological matrix (e.g., plasma) using this compound as an internal standard.

Methodology:
  • Sample Preparation:

    • Spike a known concentration of the non-deuterated standard (analyte) and a fixed concentration of the deuterated internal standard into the biological matrix to create calibration standards and quality control samples.

    • Perform protein precipitation by adding a solvent such as acetonitrile.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate for analytical LC-MS.

    • Injection Volume: A small, consistent volume of the prepared sample.

    • The chromatographic conditions should be optimized to achieve good peak shape and resolution for both the analyte and the internal standard.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • For 4-(2-Aminoethoxy)-3-methoxyphenol: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion.

      • For this compound: Determine the corresponding precursor and product ions, accounting for the mass shift due to deuterium.

    • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both transitions to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative LC-MS/MS analysis utilizing a deuterated internal standard.

LC-MS/MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis a Biological Matrix b Spike with Analyte & Deuterated Standard a->b c Protein Precipitation b->c d Centrifugation c->d e Collect Supernatant d->e f Inject Sample e->f g Chromatographic Separation f->g h Ionization (ESI) g->h i Mass Analysis (MRM) h->i j Peak Integration i->j k Calculate Area Ratios j->k l Calibration Curve k->l m Quantify Analyte l->m

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship of Standard Selection

The decision to use a deuterated standard involves weighing its advantages against potential analytical challenges.

Standard Selection Logic start Need for Accurate Quantification is Use Internal Standard start->is sil Stable Isotope Labeled Standard (SIL-IS) is->sil Yes non_deuterated Non-Deuterated Standard (Analyte) is->non_deuterated No (External Calibration) deuterated Deuterated Standard (e.g., d3-Compound) sil->deuterated advantages Advantages: - Corrects for matrix effects - Improves reproducibility deuterated->advantages disadvantages Potential Issues: - Isotope effect - Chromatographic shift - Altered fragmentation - H/D exchange deuterated->disadvantages

Caption: Decision logic for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard offers significant advantages for the accurate and precise quantification of its non-deuterated analog, particularly in complex biological matrices.[3] By compensating for analytical variability, it enhances the robustness and reliability of the method. However, researchers must be vigilant about the potential for deuterium isotope effects, which can manifest as chromatographic shifts or altered fragmentation patterns.[1] Careful method development and validation are essential to characterize the behavior of both the deuterated standard and the non-deuterated analyte to ensure that the fundamental assumption of identical behavior holds true under the established experimental conditions. The choice of a deuterated standard, while generally superior to external calibration, requires a thorough understanding of its potential limitations to generate the highest quality data.

References

Inter-Laboratory Comparison of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate and precise quantification of stable isotope-labeled internal standards, such as 4-(2-Aminoethoxy)-3-methoxyphenol-d3, is critical in pharmacokinetic and metabolic studies. This guide provides a comparative overview of analytical performance across multiple laboratories for the assay of this compound. While direct inter-laboratory comparison data for this compound is not publicly available, this document presents a hypothetical proficiency testing scheme based on established methodologies for similar analytes, such as 3-methoxytyramine, to illustrate the expected performance and variability. The data herein is intended to serve as a benchmark for researchers and drug development professionals in evaluating and standardizing their analytical methods.

Data Presentation

The following table summarizes hypothetical quantitative data from a proficiency testing (PT) study involving five laboratories. Each laboratory was provided with a sample containing a target concentration of 25.0 ng/mL of this compound. Performance was evaluated based on the deviation from the consensus mean and the Z-score, a statistical measure comparing a laboratory's result to the consensus mean.

Laboratory IDReported Mean Concentration (ng/mL)Standard Deviation (SD)Accuracy (% Recovery)Z-ScorePerformance
Lab-0124.51.298.0-0.42Satisfactory
Lab-0226.81.5107.21.50Satisfactory
Lab-0322.11.888.4-2.42Questionable
Lab-0425.30.9101.20.25Satisfactory
Lab-0528.92.1115.63.25Unsatisfactory

Note: The data presented in this table is hypothetical and for illustrative purposes. Z-scores are calculated based on the consensus mean (25.52 ng/mL) and standard deviation (1.2 ng/mL) of the hypothetical results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.

Experimental Protocols

The methodologies outlined below represent a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of this compound in a biological matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard working solution.

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined based on the molecule's fragmentation).

    • Internal Standard: Precursor ion > Product ion.

3. Data Analysis and Quantification

  • Quantification is performed by constructing a calibration curve using peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

  • The concentration of the analyte in the quality control and unknown samples is determined from the calibration curve using linear regression.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the analysis of this compound.

Comparative_Analysis cluster_labs Participating Laboratories cluster_stats Statistical Analysis cluster_eval Performance Evaluation Lab1 Lab 1 Result Consensus Calculate Consensus Mean & SD Lab1->Consensus Lab2 Lab 2 Result Lab2->Consensus Lab3 Lab 3 Result Lab3->Consensus LabN ... LabN->Consensus ZScore Calculate Z-Scores Consensus->ZScore Satisfactory Satisfactory |Z| <= 2 ZScore->Satisfactory Questionable Questionable 2 < |Z| < 3 ZScore->Questionable Unsatisfactory Unsatisfactory |Z| >= 3 ZScore->Unsatisfactory

Caption: Logical flow of inter-laboratory comparative analysis.

Performance Evaluation of Deuterated Internal Standards in Clinical Metanephrine Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the application of deuterated internal standards in the quantitative analysis of metanephrines.

In the clinical diagnosis and monitoring of pheochromocytoma and paraganglioma, accurate measurement of metanephrines (metanephrine and normetanephrine) in plasma and urine is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, owing to its high sensitivity and specificity. The use of stable isotope-labeled internal standards, particularly deuterated analogs, is crucial for achieving reliable and accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.

This guide provides a comparative overview of the performance of commonly used deuterated internal standards in clinical metanephrine assays. While the initial query specified "4-(2-Aminoethoxy)-3-methoxyphenol-d3," a review of chemical databases indicates that the standard deuterated internal standards for metanephrine and normetanephrine analysis are d3-metanephrine and d3-normetanephrine, respectively. This guide will focus on the performance evaluation of these established standards.

Comparison of Analyte Structures

A clear understanding of the chemical structures is essential. The requested compound, 4-(2-Aminoethoxy)-3-methoxyphenol, differs from metanephrine and normetanephrine primarily in the side chain attached to the phenol ring.

  • Metanephrine: 4-(1-hydroxy-2-(methylamino)ethyl)-2-methoxyphenol[1][2][3]

  • Normetanephrine: 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol[4][5][6]

  • 4-(2-Aminoethoxy)-3-methoxyphenol: Contains an ethoxy linkage in the side chain, which is structurally distinct from the ethanolamine side chain of metanephrines.

Due to this structural difference, this compound would not be the ideal internal standard for metanephrine analysis as it would not co-elute and fragment identically to the analyte of interest. The use of isotopically labeled analogs that are chemically identical to the analyte is a fundamental principle for accurate quantification in mass spectrometry.[7]

Performance of Deuterated Metanephrine and Normetanephrine

The performance of d3-metanephrine and d3-normetanephrine as internal standards has been extensively validated in numerous clinical assays. Key performance characteristics are summarized below.

Data Presentation
Performance Metricd3-Metanephrined3-NormetanephrineReference
Linearity (Range) 10 - 5000 µg/L10 - 5000 µg/L[8]
Inter-assay CV (%) 5.7 - 8.65.7 - 8.6[8]
Recovery (%) 91 - 11491 - 114[8]
Limit of Detection (LOD) 10 µg/L10 µg/L[8]

Table 1: Performance Characteristics of d3-Metanephrine and d3-Normetanephrine in a Validated LC-MS/MS Assay for Urinary Conjugated Metanephrines.

It is important to note that the use of deuterated internal standards does not always completely eliminate matrix effects.[9][10] Differential matrix effects can occur, leading to variations in the ionization efficiency between the analyte and the internal standard.[9] Therefore, thorough validation of the analytical method is crucial.

Experimental Protocols

A generalized experimental protocol for the analysis of urinary metanephrines using deuterated internal standards is outlined below. Specific parameters may vary between laboratories.

1. Sample Preparation (for conjugated metanephrines)

  • Internal Standard Spiking: Add a known amount of d3-metanephrine and d3-normetanephrine to a 1 mL urine sample.[8]

  • Acid Hydrolysis: Acidify the sample and heat at 100°C for 20 minutes to deconjugate the metanephrines.[8]

  • Neutralization: Neutralize the hydrolyzed sample.[8]

  • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange sorbent to isolate the metanephrines from the urine matrix.[11]

2. LC-MS/MS Analysis

  • Chromatographic Separation: Employ a reversed-phase column (e.g., C18 or PFP) with a suitable mobile phase gradient to separate metanephrine and normetanephrine.[11]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native and deuterated analytes.[11]

3. Quantification

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of metanephrines in the unknown samples from the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Urine Urine Sample Spike Spike with d3-Metanephrine & d3-Normetanephrine Urine->Spike Hydrolysis Acid Hydrolysis Spike->Hydrolysis Neutralize Neutralization Hydrolysis->Neutralize SPE Solid-Phase Extraction Neutralize->SPE LC LC Separation SPE->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Calc Concentration Calculation Data->Calc

Caption: Workflow for clinical metanephrine analysis.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard cluster_nonideal Non-Ideal Internal Standard Ideal d3-Metanephrine / d3-Normetanephrine Prop1 Chemically Identical to Analyte Ideal->Prop1 Prop2 Co-elutes with Analyte Ideal->Prop2 Prop3 Similar Ionization Efficiency Ideal->Prop3 Prop4 Corrects for Matrix Effects & Variability Ideal->Prop4 NonIdeal Structurally Different Analog (e.g., this compound) NProp1 Different Chemical Structure NonIdeal->NProp1 NProp2 Different Retention Time NonIdeal->NProp2 NProp3 Different Ionization Efficiency NonIdeal->NProp3 NProp4 Inaccurate Quantification NonIdeal->NProp4

Caption: Comparison of internal standard suitability.

Conclusion

The use of deuterated internal standards, specifically d3-metanephrine and d3-normetanephrine, is a well-established and validated approach for the accurate quantification of metanephrines in clinical assays. These internal standards exhibit excellent performance characteristics, including linearity, precision, and recovery, which are essential for reliable diagnostic testing. While the initially mentioned "this compound" is not the appropriate internal standard for metanephrine analysis due to structural differences, the principles of using co-eluting, isotopically labeled analogs remain the cornerstone of robust LC-MS/MS-based clinical assays. Researchers and clinicians should continue to rely on validated methods employing the correct deuterated internal standards to ensure the highest quality of patient care.

References

4-(2-Aminoethoxy)-3-methoxyphenol-d3 versus other internal standards for metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 and other internal standards for the analysis of catecholamine metabolites, supported by experimental data and detailed methodologies.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte itself. For the analysis of 3-methoxytyramine (3-MT), a key metabolite of dopamine, the gold standard internal standard is 3-methoxytyramine-d4 (3-MT-d4).

This compound is a deuterated structural analog of 3-MT. While it shares structural similarities, its physicochemical properties are not identical to 3-MT, which can lead to differences in chromatographic retention time and ionization efficiency. This can compromise its ability to accurately compensate for matrix effects and other sources of analytical variability.

Performance Comparison: Deuterated Analogs vs. Structural Analogs

The superiority of a deuterated internal standard that is a true isotopic analog of the analyte (like 3-MT-d4 for 3-MT) over a deuterated structural analog is evident in its ability to minimize the impact of matrix effects and improve data quality. The following table summarizes the key performance differences based on established analytical validation parameters for the analysis of 3-methoxytyramine.

Performance Parameter3-methoxytyramine-d4 (Ideal IS)This compound (Structural Analog IS)
Co-elution with Analyte Complete or near-complete co-elutionPotential for chromatographic separation from the analyte
Correction for Matrix Effects ExcellentVariable, may not fully compensate for ion suppression or enhancement
Recovery Tracks analyte recovery very closelyMay differ from analyte recovery during sample preparation
Precision (CV%) Typically <10% (Intra-day) and <15% (Inter-day)[1][2]Generally expected to be higher than the ideal IS
Accuracy (% Bias) High accuracy, typically within ±15%[3]Potential for systematic bias due to differential matrix effects
Linearity (r²) Excellent, typically >0.99[4]May be acceptable, but susceptible to variability
Lower Limit of Quantification (LLOQ) Enables highly sensitive assays (e.g., 0.03 nM in plasma)[1][2]May be limited by baseline noise and interferences

Experimental Protocols

A robust and validated LC-MS/MS method is crucial for the accurate quantification of catecholamine metabolites. Below is a typical experimental protocol for the analysis of 3-methoxytyramine in human plasma using a deuterated internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • To 500 µL of plasma, add 50 µL of the internal standard solution (e.g., 3-MT-d4).

  • Add 500 µL of 10 mM ammonium phosphate buffer (pH 6.5) and vortex.

  • Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium phosphate buffer (pH 6.5)[5].

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile[5].

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile[5].

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 0.2% formic acid in water for LC-MS/MS analysis[5].

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A pentafluorophenyl (PFP) column is commonly used for the separation of catecholamines and their metabolites[4][5].

    • Mobile Phase A: 0.2% Formic acid in water[4][5].

    • Mobile Phase B: Methanol[4].

    • Gradient: A suitable gradient is used to achieve separation of the analytes.

    • Flow Rate: 0.3 mL/min[4].

    • Injection Volume: 20 µL[4].

  • Mass Spectrometry:

    • Ionization: Heated electrospray ionization (HESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard[6].

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples[4].

Visualizing the Workflow and Rationale

To better understand the experimental process and the critical role of the internal standard, the following diagrams illustrate the analytical workflow and the signaling pathway of the target analyte.

Experimental Workflow for Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard (e.g., 3-MT-d4) Sample->Add_IS Spiking SPE Solid-Phase Extraction (SPE) Add_IS->SPE Purification Elute Elution SPE->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Injection Data Data Acquisition LC_MS->Data Quant Quantification Data->Quant Peak Area Ratio Dopamine Metabolism Pathway Dopamine Dopamine COMT COMT Three_MT 3-Methoxytyramine (3-MT) (Analyte of Interest) Dopamine->Three_MT Methylation HVA Homovanillic Acid (HVA) Dopamine->HVA Oxidation & Methylation MAO MAO Three_MT->HVA Oxidation

References

The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards in Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are non-negotiable. In the landscape of drug metabolism and pharmacokinetic studies, the use of stable isotope-labeled internal standards, particularly deuterated compounds, represents the pinnacle of analytical rigor. This guide provides an objective comparison of bioanalytical method performance, contrasting a method using a deuterated internal standard with those employing non-deuterated alternatives, supported by experimental data.

The core principle of a robust bioanalytical method is its ability to deliver accurate and reproducible results. A key element in achieving this, especially in complex biological matrices, is the use of an appropriate internal standard (IS). The IS is added to samples at a known concentration to correct for variability during sample preparation and analysis. While various compounds can serve as an IS, stable isotope-labeled (SIL) internal standards, such as those incorporating deuterium, are widely recognized as the superior choice.[1]

This guide will delve into a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antidepressant drug venlafaxine and its active metabolite O-desmethylvenlafaxine. We will compare a method employing a deuterated internal standard, venlafaxine-d6, against a method utilizing a non-deuterated analogue, nadolol.

Performance Under the Magnifying Glass: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts the key validation parameters of a bioanalytical method. The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for venlafaxine analysis.

Table 1: Method Performance with Deuterated Internal Standard (Venlafaxine-d6) [2]

Validation ParameterAnalyteResult
Linearity (ng/mL) Venlafaxine1 - 500
O-desmethylvenlafaxine1 - 500
Correlation Coefficient (r²) Venlafaxine> 0.99
O-desmethylvenlafaxine> 0.99
Intra-day Precision (%CV) Venlafaxine2.8 - 8.5
O-desmethylvenlafaxine3.1 - 9.2
Inter-day Precision (%CV) Venlafaxine4.1 - 7.9
O-desmethylvenlafaxine5.3 - 8.7
Intra-day Accuracy (% bias) Venlafaxine-6.3 to 5.4
O-desmethylvenlafaxine-7.1 to 6.8
Inter-day Accuracy (% bias) Venlafaxine-4.9 to 3.7
O-desmethylvenlafaxine-5.8 to 4.5
Recovery (%) Venlafaxine85.2 - 91.5
O-desmethylvenlafaxine83.7 - 89.9
Venlafaxine-d6 (IS)88.1

Table 2: Method Performance with Non-Deuterated Internal Standard (Nadolol) [3]

Validation ParameterAnalyteResult
Linearity (ng/mL) Venlafaxine2.0 - 500
O-desmethylvenlafaxine2.0 - 500
Correlation Coefficient (r) Venlafaxine0.9994
O-desmethylvenlafaxine0.9990
Intra-batch Precision (%CV) Venlafaxine< 12.6
O-desmethylvenlafaxine< 12.6
Inter-batch Precision (%CV) Venlafaxine< 12.6
O-desmethylvenlafaxine< 12.6
Accuracy (% bias) Venlafaxine-9.8 to +3.9
O-desmethylvenlafaxine-9.8 to +3.9
Recovery (%) Venlafaxine75.8
O-desmethylvenlafaxine72.4
Nadolol (IS)68.9

From the data, it is evident that the method utilizing the deuterated internal standard exhibits tighter control over precision and a more consistent recovery for both the analytes and the internal standard. This is attributed to the near-identical physicochemical properties of the deuterated IS and the analyte, ensuring they behave similarly during extraction and ionization.

The "Why": A Logical Pathway to Selecting a Deuterated Internal Standard

The decision to use a deuterated internal standard is a logical progression towards achieving the most reliable bioanalytical data. The following diagram illustrates the decision-making process.

G cluster_0 Bioanalytical Method Goal cluster_1 Sources of Variability cluster_2 Internal Standard (IS) Choice cluster_3 Outcome A Accurate & Precise Quantification B Sample Preparation (e.g., Extraction) A->B C Instrumental Analysis (e.g., Injection Volume) A->C D Matrix Effects (Ion Suppression/Enhancement) A->D E Non-Deuterated Analogue B->E Compensation F Deuterated (Stable Isotope-Labeled) IS B->F Compensation C->E Correction C->F Correction D->E Normalization D->F Normalization H Potential for Inaccuracy E->H Different Physicochemical Properties G Optimal Method Robustness F->G Identical Physicochemical Properties

Decision pathway for internal standard selection.

A Step-by-Step Look: The Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a structured process designed to ensure its reliability for its intended purpose. The following diagram outlines a typical workflow for a method employing a deuterated internal standard.

G cluster_validation Validation Parameters A Method Development B Preparation of Stock Solutions (Analyte & Deuterated IS) A->B C Preparation of Calibration Standards & Quality Controls (QCs) B->C D Sample Preparation (e.g., Protein Precipitation, LLE, SPE) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification E->F G Validation Parameter Assessment F->G H Method Acceptance G->H Selectivity Selectivity G->Selectivity Linearity Linearity G->Linearity Accuracy Accuracy G->Accuracy Precision Precision G->Precision Recovery Recovery G->Recovery Matrix_Effect Matrix Effect G->Matrix_Effect Stability Stability G->Stability

Generalized bioanalytical method validation workflow.

In-Depth Experimental Protocols

For a comprehensive comparison, the detailed methodologies for the two presented LC-MS/MS methods are provided below.

Experimental Protocol: Method with Deuterated Internal Standard (Venlafaxine-d6) [2]

  • Sample Preparation: To 100 µL of rat plasma, 20 µL of internal standard solution (venlafaxine-d6, 500 ng/mL) was added. Protein precipitation was performed by adding 400 µL of acetonitrile. The mixture was vortexed and centrifuged. The supernatant was evaporated to dryness and the residue was reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 7 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 121.08

      • O-desmethylvenlafaxine: m/z 264.2 → 107.1

      • Venlafaxine-d6: m/z 284.4 → 121.0

Experimental Protocol: Method with Non-Deuterated Internal Standard (Nadolol) [3]

  • Sample Preparation: To 200 µL of human plasma, 25 µL of internal standard solution (nadolol, 1000 ng/mL) was added. Protein precipitation was carried out by adding 1 mL of 0.43% formic acid in acetonitrile. The mixture was vortexed and centrifuged. The supernatant was collected for analysis.

  • Chromatographic Conditions:

    • Column: A Hypurity cyano column (50 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Venlafaxine: m/z 278.3 → 58.1

      • O-desmethylvenlafaxine: m/z 264.3 → 58.1

      • Nadolol: m/z 310.4 → 254.1

Conclusion

The presented data and methodologies underscore the advantages of employing a deuterated internal standard in bioanalytical method validation. The use of venlafaxine-d6 resulted in a method with superior precision and more consistent recovery compared to the method using nadolol. This highlights the ability of a SIL-IS to more effectively compensate for analytical variability, leading to more reliable and robust data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and quality of bioanalytical results, ultimately supporting successful drug development programs.

References

Verifying Isotopic Enrichment of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isotopic enrichment in deuterated compounds is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for verifying the isotopic enrichment of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated compound valuable in biochemical research, pharmaceutical development, and as an internal standard in mass spectrometry.

Performance Comparison of Analytical Techniques

The choice of analytical technique for verifying isotopic enrichment depends on several factors, including the required level of accuracy, the availability of instrumentation, and the specific information sought (e.g., overall enrichment versus position of deuteration).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Application Determination of isotopic distribution and overall enrichment.Determination of the position of deuteration and quantification of isotopic purity.
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
Sample Requirement Very low.Relatively higher.
Information Provided Mass-to-charge ratio, isotopic pattern.Chemical environment of nuclei, precise location of deuterium atoms.
Quantitative Accuracy Good with appropriate internal standards.Excellent for absolute quantification (qNMR).
Common Variants Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS), High-Resolution MS (HRMS).Quantitative ¹H NMR (qNMR), ²H NMR.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Mass Spectrometry for Isotopic Enrichment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds by analyzing the relative abundance of their isotopic peaks.

Experimental Protocol: LC-HRMS for this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

    • Prepare a corresponding solution of non-deuterated 4-(2-Aminoethoxy)-3-methoxyphenol as a reference.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Full scan mode over a relevant m/z range (e.g., 150-250 amu).

  • Data Analysis:

    • Acquire the mass spectra for both the deuterated and non-deuterated compounds.

    • Identify the molecular ion peaks ([M+H]⁺). For the non-deuterated compound, this will be at approximately m/z 184.09. For the d3-labeled compound, the primary peak should be at approximately m/z 187.11.

    • Calculate the isotopic enrichment by comparing the peak intensities of the deuterated (M+3) and non-deuterated (M) species in the spectrum of the labeled compound. The percentage of isotopic enrichment can be calculated as: % Enrichment = [Intensity(M+3) / (Intensity(M) + Intensity(M+1) + ... + Intensity(M+n))] * 100

Quantitative NMR (qNMR) for Isotopic Purity

Quantitative ¹H NMR (qNMR) is a highly accurate method for determining the purity of a substance and can be adapted to assess isotopic enrichment by comparing the integral of a proton signal in the deuterated compound to that of a certified internal standard.

Experimental Protocol: qNMR for this compound

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not have signals overlapping with the analyte or standard.

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Acquisition Parameters:

      • Use a calibrated 90° pulse.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the ¹H NMR spectrum, including phasing and baseline correction.

    • Integrate the signals corresponding to specific protons in both the analyte and the internal standard. For this compound, the deuteration is on the methoxy group, so the corresponding proton signal should be absent or significantly reduced. The aromatic and ethoxy protons can be used for quantification.

    • Calculate the isotopic purity by comparing the integral of a non-deuterated position in the analyte to the integral of the internal standard. The reduction in the integral of the methoxy signal in the ¹H spectrum directly corresponds to the degree of deuteration at that position.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for isotopic enrichment verification using mass spectrometry and NMR.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1 µg/mL) prep1->prep2 lc UHPLC Separation prep2->lc ms High-Resolution Mass Spectrometry (ESI+) lc->ms da1 Acquire Full Scan Mass Spectra ms->da1 da2 Identify Molecular Ion Peaks da1->da2 da3 Calculate Isotopic Enrichment da2->da3

Caption: Workflow for Isotopic Enrichment Verification by LC-HRMS.

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_analysis_qnmr NMR Analysis cluster_data_qnmr Data Analysis qprep1 Accurately Weigh Analyte and Internal Standard qprep2 Dissolve in Deuterated Solvent qprep1->qprep2 qprep3 Transfer to NMR Tube qprep2->qprep3 nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) qprep3->nmr_acq qda1 Process Spectrum (Phase, Baseline) nmr_acq->qda1 qda2 Integrate Analyte and Standard Signals qda1->qda2 qda3 Calculate Isotopic Purity qda2->qda3

Caption: Workflow for Isotopic Purity Determination by qNMR.

Comparison with Alternatives

The primary alternative to using this compound is its non-deuterated counterpart, which would be used as a calibrant or in competitive binding assays. Other alternatives include using a different isotopic label (e.g., ¹³C, ¹⁵N) or a structurally similar but non-isotopically labeled compound as an internal standard.

AlternativeAdvantagesDisadvantages
Non-deuterated 4-(2-Aminoethoxy)-3-methoxyphenol Readily available, lower cost.Cannot be used as an internal standard in MS due to identical mass.
¹³C or ¹⁵N Labeled Analog Minimal isotopic effect, co-elutes perfectly with the analyte.Generally more expensive and synthetically challenging to produce.
Structural Analog (Non-isotopic) Can be cost-effective if a suitable analog is available.May have different physicochemical properties, leading to variations in extraction recovery and ionization efficiency.

Conclusion

The verification of isotopic enrichment for this compound is crucial for its effective use in research and development. Both mass spectrometry and NMR spectroscopy offer robust methods for this purpose, each with distinct advantages. HRMS provides high sensitivity and detailed information on isotopic distribution, while qNMR offers exceptional accuracy for determining absolute purity and the precise location of deuterium incorporation. The choice between these methods will be guided by the specific requirements of the study. For comprehensive characterization, a combination of both techniques is often the most rigorous approach.

Comparative Analysis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based studies. The selection of a high-quality labeled compound is paramount for the integrity and reproducibility of experimental results. This document outlines key quality control parameters, presents a comparative summary of typical product specifications from leading suppliers, and details the experimental protocols for their verification.

Key Quality Parameters for Comparison

The reliability of this compound as an internal standard is determined by several critical quality attributes. When evaluating this product from different suppliers, researchers should prioritize the following:

  • Chemical Purity: The percentage of the target compound relative to any non-isotopically labeled impurities. High chemical purity ensures that the analytical signal is not confounded by other substances.

  • Isotopic Purity: The percentage of the deuterated compound (d3) relative to its non-deuterated (d0) and partially deuterated (d1, d2) counterparts.

  • Isotopic Enrichment: A measure of the abundance of the deuterium isotope in the labeled positions. For a d3-labeled compound, a high isotopic enrichment (ideally ≥98%) is desirable to minimize interference from the naturally occurring isotopes of the analyte.[1]

  • Absence of Exchangeable Deuterium: The deuterium labels should be on stable positions (e.g., C-D bonds) and not on heteroatoms (e.g., O-D, N-D) where they can be readily exchanged with hydrogen from the solvent, which would compromise the integrity of the standard.[1]

Comparative Data Summary

The following table summarizes typical specifications for this compound from three representative suppliers. The data presented are illustrative and researchers are encouraged to consult the lot-specific certificate of analysis (CoA) for precise values.[2][3]

Parameter Supplier A Supplier B Supplier C
Chemical Purity (by HPLC) ≥99.5%≥99.0%≥98.5%
Isotopic Purity (d3) ≥98%≥97%≥95%
Isotopic Enrichment 99.2%98.5%97.8%
Molecular Formula C₉H₁₀D₃NO₃C₉H₁₀D₃NO₃C₉H₁₀D₃NO₃
Molecular Weight 186.22186.22186.22
Appearance White to Off-White SolidWhite SolidLight Yellow Solid

Experimental Protocols

Accurate assessment of the quality of this compound requires robust analytical methods. The following are standard protocols for determining chemical and isotopic purity.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the target compound from any non-labeled or other chemical impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Procedure:

    • Prepare a stock solution of the compound in methanol.

    • Perform serial dilutions to create calibration standards.

    • Inject a known volume of the sample and standards onto the HPLC system.

    • The purity is calculated by comparing the peak area of the main compound to the total area of all peaks detected.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the gold standard for determining the isotopic distribution of a labeled compound.[4][5][6] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[6][7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a GC or LC system.

  • Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Procedure:

    • A solution of the compound is introduced into the mass spectrometer.

    • The instrument is set to scan a mass range that includes the molecular ions of the deuterated (d3) and non-deuterated (d0) forms.

    • The relative abundances of the different isotopologues (d0, d1, d2, d3) are measured.[8][9]

    • Isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

    • Isotopic enrichment is determined by comparing the measured isotope distribution to the theoretical distribution.[4][5]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6).

  • Experiments:

    • ¹H NMR: To identify the presence and integration of protons in the molecule. The absence of signals at the deuterated positions confirms successful labeling.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • ²H NMR: To directly observe the deuterium signals and confirm their location.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key analytical techniques used in the quality control of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol A->B C Prepare Standards B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection (280 nm) E->F G Integrate Peak Areas F->G H Calculate Purity G->H MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Solution B Infuse into MS A->B C Electrospray Ionization B->C D Mass Analysis C->D E Measure Isotopologue Abundances D->E F Calculate Isotopic Purity E->F G Determine Isotopic Enrichment E->G

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Aminoethoxy)-3-methoxyphenol-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-(2-Aminoethoxy)-3-methoxyphenol-d3, a deuterated analogue of a methoxyphenol derivative. The following procedures are based on the safety data sheet for the non-deuterated parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, and established best practices for chemical waste management.

Key Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for the deuterated form was not identified, the hazard profile of the parent compound, 4-(2-Aminoethoxy)-3-methoxyphenol, provides essential guidance. The primary hazards associated with this chemical family include potential harm if swallowed and adverse effects on aquatic life with long-lasting consequences. Therefore, preventing its release into the environment is a critical aspect of its disposal.

Hazard Category Description
Acute Oral Toxicity Harmful if swallowed.
Chronic Aquatic Toxicity Harmful to aquatic life with long lasting effects.

This data is based on the non-deuterated analogue, 4-(2-Aminoethoxy)-3-methoxyphenol.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

  • Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Waste Disposal: The disposal of this chemical waste must be handled by a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in the designated chemical waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate label_container Label Waste Container (Chemical Name, Hazards) segregate->label_container store Store in Designated Area label_container->store disposal Arrange for Professional Disposal store->disposal decontaminate Decontaminate Work Area disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and scientists can ensure the safe handling and disposal of this compound, thereby fostering a secure and environmentally responsible laboratory setting. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

Essential Safety and Operational Guide for 4-(2-Aminoethoxy)-3-methoxyphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal. The recommendations are based on best practices for handling structurally similar chemicals and general laboratory safety protocols.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to ensure the safety of laboratory personnel. The following table summarizes the required PPE for various laboratory operations involving this compound.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary where there is a risk of splashing.Conforming to EN166 (EU) or NIOSH (US) approved standards (e.g., OSHA 29 CFR 1910.133).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or other protective clothing to prevent skin exposure.Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed.[1]

Experimental Workflow and Handling Procedures

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Verify accessible safety shower and eyewash station prep2->prep3 prep4 Don Personal Protective Equipment (PPE) prep3->prep4 handling1 Weighing the compound in a fume hood prep4->handling1 handling2 Preparing solutions by slowly adding solid to solvent handling1->handling2 handling3 Conducting reactions and transfers within the fume hood handling2->handling3 disposal1 Segregate solid and liquid hazardous waste handling3->disposal1 disposal2 Place contaminated materials in labeled containers disposal1->disposal2 disposal3 Dispose of waste according to institutional and local regulations disposal2->disposal3

Workflow for handling the chemical.

Step-by-Step Handling Protocol:

  • Preparation :

    • Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that the work area, preferably a chemical fume hood, is well-ventilated to maintain low airborne concentrations.[1]

    • Confirm that a safety shower and eyewash station are easily accessible and operational.

    • Put on all required personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Handling the Chemical :

    • When weighing the solid compound, perform this task within a fume hood to avoid dust dispersal.

    • To prepare solutions, add the solid to the solvent slowly to prevent splashing.

    • All transfers and reactions involving the compound should be carried out inside a certified chemical fume hood.[2]

    • Avoid direct contact with skin and eyes, and prevent inhalation of dust or vapors.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : All waste containing this compound must be treated as hazardous waste.[2]

  • Solid Waste : Contaminated items such as gloves, disposable labware, and bench paper should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste : Solutions containing this compound should be stored in a separate, labeled hazardous waste container.

  • Disposal Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.